1,3-Isobenzofurandione, tetrahydromethyl-
Description
The exact mass of the compound 1,3-Isobenzofurandione, tetrahydromethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Isobenzofurandione, tetrahydromethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Isobenzofurandione, tetrahydromethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDTBZMMPQJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860089 | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.003 [mmHg] | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
11070-44-3, 75910-60-0 | |
| Record name | Tetrahydromethylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
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| Record name | Tetrahydromethylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydromethyl-1,3-isobenzofurandione, a crucial intermediate in various industrial and pharmaceutical applications. This document details the prevalent synthetic methodologies, thorough characterization techniques, and key physical and chemical properties to support research and development in related fields.
Introduction and Nomenclature
Tetrahydromethyl-1,3-isobenzofurandione is more commonly known in the scientific literature as Methyltetrahydrophthalic Anhydride (MTHPA) . It is a cyclic dicarboxylic anhydride that primarily exists as a mixture of isomers. The specific isomeric composition is dependent on the reactants used during its synthesis. The two principal isomers are:
-
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride , derived from the reaction of isoprene and maleic anhydride.
-
3-Methyl-1,2,3,6-tetrahydrophthalic anhydride , resulting from the reaction of trans-1,3-pentadiene (piperylene) and maleic anhydride.
MTHPA is a versatile chemical intermediate with significant applications as a curing agent for epoxy resins, and in the synthesis of pharmaceuticals, pesticides, and plasticizers.[1][2] Its properties, such as a low melting point and low volatility, make it a valuable component in various formulations.[2]
Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
The most common and efficient method for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (maleic anhydride).[3][4]
Experimental Protocol: Diels-Alder Reaction
Materials:
-
Maleic Anhydride (C₄H₂O₃)
-
Isoprene (C₅H₈)
-
Toluene (C₇H₈)
-
Hydroquinone (C₆H₆O₂) (as a polymerization inhibitor)
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Charge the flask with a solution of maleic anhydride in toluene.
-
Add a catalytic amount of hydroquinone to the flask to prevent the polymerization of isoprene.
-
Heat the mixture to a specified reaction temperature, typically between 40°C and 60°C.[5]
-
Slowly add isoprene to the reaction mixture from the dropping funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition of isoprene is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be cooled to room temperature.
-
The solvent and any unreacted starting materials can be removed under reduced pressure to yield the crude product.
-
The resulting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride can be further purified by recrystallization or distillation.
Yield:
This reaction typically proceeds with high yields, often exceeding 90%.[6]
Characterization of Tetrahydromethyl-1,3-isobenzofurandione
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are commonly employed:
Physical and Chemical Properties
A summary of the key physical and chemical properties of MTHPA and its parent compound, tetrahydrophthalic anhydride, is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [7] |
| Appearance | Colorless to light yellow liquid or solid | [8][9] |
| Melting Point | Varies by isomer mixture | - |
| 3-methyl isomer | 61 °C | [6] |
| cis-1,2,3,6-tetrahydrophthalic anhydride | 97-103 °C | |
| 1,2,3,6-tetrahydrophthalic anhydride | 101.4 °C | |
| Boiling Point | Varies by isomer mixture | - |
| Density | ~1.2 g/cm³ | - |
| 1,2,3,6-tetrahydrophthalic anhydride | 1.36 g/cm³ at 20 °C | |
| Solubility | Soluble in organic solvents | [9] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of the synthesized compound.
Infrared (IR) Spectroscopy:
The IR spectrum of MTHPA will show characteristic absorption bands for the anhydride functional group. Key peaks are expected in the following regions:
-
C=O stretching: Two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹ due to symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring.
-
C-O-C stretching: A strong absorption band in the region of 1200-1300 cm⁻¹.
-
C=C stretching: A peak around 1650 cm⁻¹ corresponding to the double bond in the cyclohexene ring.
An example of a gas-phase IR spectrum for methyltetrahydrophthalic anhydride is available in the NIST Chemistry WebBook.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule, including those on the cyclohexene ring and the methyl group. The chemical shifts and coupling patterns will be indicative of the specific isomer(s) present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons, the methyl carbon, and the aliphatic carbons in the ring, further confirming the structure.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z = 166.
Applications and Biological Activity
The primary industrial application of MTHPA is as a curing agent for epoxy resins .[11] The anhydride ring reacts with the epoxide groups, leading to the formation of a cross-linked, thermoset polymer with excellent thermal and mechanical properties.[11]
In the context of drug development and life sciences, MTHPA is recognized for its biological activity as a sensitizing agent .[12] It can cause allergic reactions, including contact dermatitis and respiratory sensitization, which can lead to occupational asthma.[7][12] While it is an important intermediate in the synthesis of some pharmaceuticals, its direct therapeutic application is limited by its sensitizing nature.[1][2] No specific signaling pathways related to a therapeutic effect have been prominently identified in the reviewed literature.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction.
Caption: Synthesis workflow for 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.
Application as an Epoxy Curing Agent
The diagram below illustrates the role of MTHPA as a curing agent for epoxy resins.
Caption: Mechanism of MTHPA as an epoxy resin curing agent.
References
- 1. prepchem.com [prepchem.com]
- 2. What is Methyl Tetrahydrophthalic Anhydride?_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 3. US4560772A - Preparation of substituted phthalic anhydrides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyltetrahydrophthalic anhydride | 26590-20-5 [chemicalbook.com]
- 9. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
physical and chemical properties of tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of tetrahydromethyl-1,3-isobenzofurandione, a compound of significant interest in polymer chemistry and material science. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes core chemical processes involving this compound.
Introduction
Tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyltetrahydrophthalic anhydride (MTHPA), is a cyclic dicarboxylic anhydride. It is widely utilized as a curing agent for epoxy resins, finding applications in coatings, adhesives, and composites due to the high strength, excellent adhesion, and chemical resistance it imparts to the final polymer.[1] The compound exists as a mixture of isomers and is typically a colorless to pale yellow liquid at room temperature.[2][3]
Physical Properties
The physical characteristics of tetrahydromethyl-1,3-isobenzofurandione are critical for its handling, storage, and application in various formulations. A summary of these properties is presented in the table below.
| Property | Value | Units | Conditions |
| Appearance | Colorless to light yellow liquid | - | Ambient |
| Molecular Formula | C₉H₁₀O₃ | - | - |
| Molecular Weight | 166.17 | g/mol | - |
| Melting Point | < -100 to ≤ -15 | °C | - |
| Boiling Point | 120 | °C | at 3 mmHg |
| Density | 1.20 - 1.22 | g/cm³ | - |
| Viscosity | 30 - 80 | mPa·s | at 25°C |
| Flash Point | 137 - 164 | °C | Closed Cup |
| Vapor Pressure | 0.00184 - 0.0044 | mmHg (hPa) | at 25°C |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, toluene).[4] Reacts with water. | - | - |
| Refractive Index | 1.4960 - 1.4980 | - | - |
Chemical Properties
Tetrahydromethyl-1,3-isobenzofurandione exhibits reactivity typical of a cyclic anhydride, which is central to its primary application as an epoxy hardener.
| Property | Description |
| Reactivity | The anhydride ring is susceptible to nucleophilic attack. It readily reacts with water, alcohols, and amines.[5] Its primary industrial use is as a curing agent (hardener) for epoxy resins.[1][6] |
| Stability | The compound is chemically stable under standard ambient conditions.[5] However, it should be protected from moisture to prevent hydrolysis.[7] |
| Hazardous Characteristics | May cause serious eye damage, and skin and respiratory sensitization.[8] It is known to be an allergen.[9] |
Hydrolysis
In the presence of water, tetrahydromethyl-1,3-isobenzofurandione undergoes hydrolysis to form the corresponding dicarboxylic acid. This reaction is irreversible and affects the stability and performance of the anhydride if exposed to moisture.[5][8]
Caption: Hydrolysis of MTHPA to its corresponding dicarboxylic acid.
Epoxy Curing
The principal application of MTHPA is as a hardener for epoxy resins. The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the resulting carboxylic acid with an epoxide group. This creates a highly cross-linked, thermoset polymer network.[10]
Caption: Workflow for curing epoxy resins using MTHPA.
Experimental Protocols
Standardized methods are employed to determine the physical properties of liquid resins and organic compounds like MTHPA. Below are generalized protocols for viscosity and flash point determination.
Viscosity Determination (Rotational Rheometer)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the processing of epoxy resins.
Methodology:
-
Instrument Setup: A rotational rheometer with a parallel plate or cone-and-plate geometry is used. The temperature of the plates is controlled by a Peltier or fluid-based system.
-
Sample Preparation: A small, representative sample of the tetrahydromethyl-1,3-isobenzofurandione is placed onto the lower plate of the rheometer.
-
Measurement: The upper plate is lowered to a defined gap distance. The upper plate is then rotated at a controlled shear rate, and the resulting torque required to maintain this rotation is measured.
-
Calculation: The viscosity is calculated by the instrument's software based on the applied shear stress and the resulting shear rate. Measurements are typically performed at a standard temperature, such as 25°C.[11]
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. It is a crucial safety parameter.
Methodology:
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used. The apparatus consists of a sealed cup to contain the sample, a heating system, and an ignition source.[12]
-
Sample Preparation: The sample cup is filled with tetrahydromethyl-1,3-isobenzofurandione to a specified level.
-
Heating: The sample is heated at a slow, constant rate. The vapor space above the liquid is stirred to ensure equilibrium.
-
Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space through a port in the lid.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[13]
Biological Activity and Safety Considerations
Tetrahydromethyl-1,3-isobenzofurandione is recognized as a skin and respiratory sensitizer.[8] Sensitization occurs through a hapten-mediated mechanism.
Mechanism of Skin Sensitization
As a reactive electrophilic molecule, MTHPA can act as a hapten. It covalently binds to endogenous skin proteins, forming immunogenic complexes. These modified proteins are then recognized by the immune system, leading to an allergic response upon subsequent exposures.[14][15]
Caption: Simplified pathway of skin sensitization by MTHPA.
Due to its sensitizing properties, appropriate personal protective equipment, including gloves and eye protection, should be used when handling tetrahydromethyl-1,3-isobenzofurandione to minimize exposure.[1]
Conclusion
Tetrahydromethyl-1,3-isobenzofurandione is a versatile chemical intermediate with a well-defined set of physical and chemical properties that make it highly suitable as a curing agent for epoxy systems.[5] A thorough understanding of its reactivity, particularly its hydrolysis and curing mechanisms, is essential for its effective application. Furthermore, awareness of its potential as a sensitizer necessitates careful handling and adherence to safety protocols in research and industrial settings.
References
- 1. ark-chem.co.jp [ark-chem.co.jp]
- 2. aksci.com [aksci.com]
- 3. Methyl tetrahydrophthalic anhydride / CAS:11070-44-3/26590-20-5 - Zehao Industry Co., Ltd. [zehaochem.com]
- 4. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 5. Chemical characteristics of methyl tetrahydrophthalic anhydride [cnchemshop.com]
- 6. broadview-tech.com [broadview-tech.com]
- 7. broadview-tech.com [broadview-tech.com]
- 8. env.go.jp [env.go.jp]
- 9. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tri-iso.com [tri-iso.com]
- 11. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 12. scimed.co.uk [scimed.co.uk]
- 13. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
tetrahydromethyl-1,3-isobenzofurandione CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromethyl-1,3-isobenzofurandione, commonly known in the industry as Methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. Due to its chemical properties, it serves as a crucial component in various industrial and research applications. Primarily, it is utilized as a hardener for epoxy resins, contributing to the final material's thermal and mechanical stability.[1][2][3][4] Its utility extends to the manufacturing of composites, coatings, adhesives, and electronic components, where its excellent electrical insulation properties are highly valued.[3][4] Furthermore, MTHPA is a key intermediate in the synthesis of pharmaceuticals, polymers, and dyes.[5][6][7]
Recent research has also highlighted a fascinating connection between a related compound, Quizartinib (AC220), and the inhibition of FMS-like tyrosine kinase 3 (FLT3). This has significant implications for drug development, particularly in the context of Acute Myeloid Leukemia (AML).[8][9] This guide provides an in-depth overview of the chemical and physical properties of tetrahydromethyl-1,3-isobenzofurandione, its synthesis and applications, relevant experimental protocols, and its role in biochemical signaling pathways.
Chemical Identification and Molecular Structure
The primary identifier for the isomeric mixture of tetrahydromethyl-1,3-isobenzofurandione is CAS number 11070-44-3.[5][10][11] The compound's molecular formula is C₉H₁₀O₃, with a molecular weight of approximately 166.17 g/mol .[12]
The molecular structure consists of a cyclohexene ring fused to a furan-1,3-dione ring, with a methyl group substituent on the cyclohexene ring. The position of the methyl group and the double bond in the cyclohexene ring can vary, leading to a mixture of isomers in the commercial product.
Physicochemical and Toxicological Properties
A summary of the key quantitative data for tetrahydromethyl-1,3-isobenzofurandione is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [12] |
| Molecular Weight | 166.17 g/mol | [12] |
| Appearance | Colorless to light yellow viscous liquid | [1] |
| Boiling Point | 120 °C at 3 mmHg | [1] |
| Density | ~1.21 g/cm³ | |
| Flash Point | 145.3 °C | [8] |
| Solubility | Soluble in organic solvents such as chloroform, benzene, ethanol, toluene, acetone, and ethyl acetate. Soluble in water with hydrolysis. | [1] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1900 - >2000 mg/kg | [13] |
| EC50 (48hr) | Daphnia magna (Water Flea) | - | 0.80 mg/L | [13] |
| Primary Irritation | Rabbit | Skin | Moderate irritant | [13] |
Table 3: Thermal and Mechanical Properties of MTHPA-Cured Epoxy Resins
| Property | Curing Conditions | Value | Reference |
| Glass Transition Temperature (Tg) | DGEBA/MTHPA, 67% crosslinking | 382.68 K (109.53 °C) | [14] |
| Glass Transition Temperature (Tg) | Epoxidized hemp seed oil/MTHPA (R=0.84), 80°C for 64h | ~160-170 °C | [4] |
| Young's Modulus | THPMTGE/MNA | 1.31 GPa | [15] |
| Tensile Strength | Bio-nanocomposites with 60 wt% ESO cured by MTHPA | Significant improvement of 203% and 29% | [13] |
Experimental Protocols
Synthesis of Methyltetrahydrophthalic Anhydride via Diels-Alder Reaction
The industrial synthesis of methyltetrahydrophthalic anhydride is typically achieved through a Diels-Alder reaction between isoprene or trans-1,3-pentadiene (the diene) and maleic anhydride (the dienophile).[16][17]
Methodology:
-
Reactant Preparation: Maleic anhydride is typically melted in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet. A molar ratio of approximately 1:1.0-1.5 of maleic anhydride to the C5 fraction (isoprene/pentadiene) is commonly used.[16]
-
Reaction Conditions: The reaction is carried out at a temperature of 40-60 °C.[16] A radical polymerization inhibitor and oxygen are introduced into the reaction system to prevent the formation of unwanted polymers.[16] The reaction is exothermic, and the temperature should be carefully controlled.
-
Product Isolation: After the reaction is complete, the crude MTHPA is obtained. Further purification is achieved through distillation to yield a colorless, transparent liquid product.[17] An isomerization catalyst may be added before distillation to obtain the liquid form.[17]
Epoxy Resin Curing with MTHPA and Thermal Analysis
MTHPA is a widely used curing agent for epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA). The curing process involves the ring-opening reaction of the epoxy groups by the anhydride.
Methodology:
-
Formulation: The epoxy resin and MTHPA are mixed in a stoichiometric or near-stoichiometric ratio. An accelerator, such as a tertiary amine or an imidazole derivative, is often added to facilitate the curing reaction.
-
Curing Cycle: A typical cure cycle involves an initial lower temperature stage followed by a higher temperature post-cure. For example, 2 hours at 90°C followed by 4 hours at 165°C.[18] The exact cycle depends on the specific formulation and desired properties.
-
Cure Kinetics Analysis (DSC): Differential Scanning Calorimetry (DSC) is a powerful technique to study the cure kinetics.
-
An uncured sample of the epoxy/MTHPA mixture (typically 5-10 mg) is placed in a DSC pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.
-
Isothermal DSC scans can also be performed to study the curing process at a constant temperature.
-
Analytical Methods for Tetrahydromethyl-1,3-isobenzofurandione
Gas Chromatography (GC):
-
Sample Preparation: For air monitoring, MTHPA vapor can be sampled using Amberlite XAD-2 or silica-gel tubes.[19][20] The MTHPA is then desorbed using a suitable solvent like toluene.[19] For biological monitoring, the metabolite, methyltetrahydrophthalic acid, can be extracted from urine using solid-phase extraction (C18 columns) and then esterified.[12]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron-Capture Detector (ECD) can be used.[19][20] For more definitive identification, a mass spectrometer (MS) can be coupled with the GC.
-
Conditions: A capillary column is used for separation. The temperature program typically involves an initial hold followed by a ramp to a final temperature. For example, hold at 120°C for 1 minute, then ramp at 10°C/min to 200°C and hold for 4 minutes.[19]
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method can be employed for the analysis of MTHPA.
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is used. For MS compatibility, formic acid can be used instead of phosphoric acid.[10]
-
Detection: A UV detector is commonly used for detection.
Signaling Pathways and Drug Development Implications
A compound closely related to or sometimes referred to as a synonym for MTHPA is "AC220," also known as Quizartinib. Quizartinib is a potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (FLT3).[8][9] This has significant implications for the treatment of Acute Myeloid Leukemia (AML), as FLT3 internal tandem duplication (FLT3-ITD) mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis.[8]
The FLT3-ITD mutation leads to the constitutive activation of the FLT3 receptor, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[5][8][21]
Caption: FLT3 signaling pathway in AML and its inhibition by Quizartinib (AC220).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis of MTHPA and its application in epoxy curing, as well as the logical relationship between its structure and function.
Caption: General workflow for the synthesis of MTHPA.
Caption: Workflow for epoxy curing with MTHPA and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plx3397.com [plx3397.com]
- 9. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 10. Separation of Tetrahydrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Method for analysis of methyltetrahydrophthalic acid in urine using gas chromatography and selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DE3890895C2 - 3-Methyl:tetra:hydro:phthalic anhydride prodn. by diels-alder reaction - Google Patents [patents.google.com]
- 17. FreiDok plus - The role of STAT5 in FLT3-ITD-mediated leukemogenesis [freidok.uni-freiburg.de]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of methyltetrahydrophthalic anhydride in air using gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide on the Solubility of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrahydromethyl-1,3-isobenzofurandione (CAS No. 11070-44-3), also known as methyltetrahydrophthalic anhydride (MTHPA). The information presented is intended to support research, development, and formulation activities involving this compound.
Core Topic: Solubility Profile
Tetrahydromethyl-1,3-isobenzofurandione is a widely used epoxy resin hardener and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility in various organic solvents is a critical parameter for its application in these fields.
Data Presentation: Solubility in Common Organic Solvents
The following table summarizes the available solubility information for tetrahydromethyl-1,3-isobenzofurandione.
| Solvent Classification | Solvent Name | Solubility Description |
| Polar Aprotic | Acetone | Miscible[4] |
| Ethyl Acetate | Miscible[4] | |
| Polar Protic | Ethanol | Miscible[4] |
| Nonpolar Aromatic | Benzene | Miscible[4] |
| Toluene | Miscible[4] | |
| Nonpolar Halogenated | Carbon Tetrachloride | Miscible[4] |
| Chloroform | Miscible[4] | |
| Nonpolar Aliphatic | Petroleum Ether | Slightly Soluble[4] |
| Aqueous | Water | Decomposes/Hydrolyzes[2][4] |
Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.
It is crucial to note that tetrahydromethyl-1,3-isobenzofurandione hydrolyzes in the presence of water to form the corresponding dicarboxylic acids.[2] This reactivity precludes its use in aqueous solutions where the anhydride form is required.
Experimental Protocols: Determination of Solubility
For applications requiring precise solubility data, the following experimental protocol can be employed to quantify the solubility of tetrahydromethyl-1,3-isobenzofurandione in a specific organic solvent.
Objective: To determine the saturation solubility of tetrahydromethyl-1,3-isobenzofurandione in a selected organic solvent at a controlled temperature.
Materials:
-
Tetrahydromethyl-1,3-isobenzofurandione (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of tetrahydromethyl-1,3-isobenzofurandione to a series of glass vials.
-
Dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The solid phase should be present in all vials at the end of the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
If the solvent is non-volatile, the solvent can be evaporated from the volumetric flask under reduced pressure.
-
The mass of the remaining solid (tetrahydromethyl-1,3-isobenzofurandione) is then determined by weighing the flask.
-
Solubility can be calculated as grams of solute per 100 mL of solvent.
-
-
Chromatographic Analysis (for volatile solvents):
-
For volatile solvents, dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of tetrahydromethyl-1,3-isobenzofurandione of known concentrations.
-
Analyze the standard solutions and the sample solution using the appropriate chromatographic method to determine the concentration of the solute in the saturated solution.
-
Calculate the solubility based on the determined concentration and the dilution factor.
-
Mandatory Visualization: Application Workflow
Tetrahydromethyl-1,3-isobenzofurandione is primarily used as a curing agent (hardener) for epoxy resins. The following diagram illustrates the general workflow of this process.
Caption: Workflow for the use of tetrahydromethyl-1,3-isobenzofurandione as an epoxy resin hardener.
References
Spectroscopic Characterization of Tetrahydromethyl-1,3-isobenzofurandione Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for isomers of tetrahydromethyl-1,3-isobenzofurandione, a key intermediate in various chemical syntheses. Due to the isomeric nature of commercially available "tetrahydromethyl-1,3-isobenzofurandione" (CAS No. 11070-44-3), this document compiles and analyzes the spectroscopic data for closely related and well-characterized isomers. The information presented herein is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.
Chemical Structure and Isomerism
The term "tetrahydromethyl-1,3-isobenzofurandione" can refer to several structural isomers with the molecular formula C₉H₁₀O₃. The position of the methyl group and the stereochemistry of the ring fusion lead to a variety of possible structures. This guide focuses on the most commonly referenced isomers in publicly available databases.
Spectroscopic Data
The following sections present available spectroscopic data for prominent isomers of tetrahydromethyl-1,3-isobenzofurandione. It is important to note that the exact spectral values for a specific sample may vary depending on the isomeric composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic anhydride C=O stretching vibrations are prominent in the IR spectra of these compounds.
Table 1: Key IR Absorption Bands for 1,2,3,6-Tetrahydromethylphthalic Anhydride [1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O Symmetric Stretch (Anhydride) |
| ~1780 | Very Strong | C=O Asymmetric Stretch (Anhydride) |
| ~1230 | Strong | C-O-C Stretch (Anhydride) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
Note: Data is based on the gas-phase IR spectrum available in the NIST WebBook for 1,2,3,6-tetrahydromethylphthalic anhydride, an isomer of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 2: Mass Spectrometry Data for 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Exact Mass | 166.0630 g/mol |
Note: Data is compiled from PubChem for an isomer of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction using a blank KBr pellet.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, although optimization may be necessary depending on the sample concentration and the specific instrument.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like tetrahydromethyl-1,3-isobenzofurandione.
Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetrahydromethyl-1,3-isobenzofurandione, a compound of significant interest in various industrial applications, including as a curing agent for epoxy resins.[1][2][3][4] Understanding the thermal behavior of this compound is critical for ensuring its safe handling, processing, and for predicting the performance and longevity of materials in which it is a component.
Physicochemical Properties
Tetrahydromethyl-1,3-isobenzofurandione, also known by its synonym methyltetrahydrophthalic anhydride (MTHPA), is a cyclic dicarboxylic anhydride.[5] It exists as a mixture of isomers, primarily 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [5] |
| Molecular Weight | 166.17 g/mol | [5] |
| Appearance | Light yellow transparent oily liquid | [4][6] |
| Melting Point | 65 °C (for 4-methyl isomer) | [4][6][7] |
| Boiling Point | 115-155 °C | [4][6] |
| Flash Point | 137-150 °C | [4][6] |
| Relative Density | 1.20 - 1.22 | [4][6] |
| Solubility | Soluble in acetone, ethanol, toluene | [4][6] |
Thermal Stability and Decomposition Analysis
The thermal stability of tetrahydromethyl-1,3-isobenzofurandione has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8] These techniques provide crucial data on the temperature at which the compound begins to decompose and the nature of the decomposition process.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This allows for the determination of the onset of decomposition and the temperature ranges of mass loss.
Table 2.1: TGA Data for Tetrahydromethyl-1,3-isobenzofurandione
| Parameter | Value |
| Onset of Decomposition (T_onset) | Data not available in search results |
| Temperature of Maximum Decomposition Rate (T_peak) | Data not available in search results |
| Final Residue at 800 °C | Data not available in search results |
Note: Specific quantitative TGA data for the pure compound was not available in the provided search results. The table is a template for such data.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, providing information on thermal events such as melting and decomposition.
Table 2.2: DSC Data for Tetrahydromethyl-1,3-isobenzofurandione
| Parameter | Value |
| Melting Point (T_m) | 65 °C |
| Enthalpy of Fusion (ΔH_fus) | Data not available in search results |
| Decomposition Exotherm (T_decomp) | Data not available in search results |
| Enthalpy of Decomposition (ΔH_decomp) | Data not available in search results |
Note: While the melting point is reported, specific quantitative DSC data for the decomposition of the pure compound was not available in the provided search results. The table is a template for such data.
Decomposition Products
When heated to decomposition, tetrahydromethyl-1,3-isobenzofurandione is expected to emit acrid smoke and fumes.[9] The primary hazardous decomposition products are carbon oxides (carbon monoxide and carbon dioxide).[1]
Experimental Protocols
Detailed experimental protocols for the thermal analysis of tetrahydromethyl-1,3-isobenzofurandione are crucial for obtaining reproducible and reliable data. The following are generalized methodologies based on standard practices for TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Decomposition Pathway
The thermal decomposition of tetrahydromethyl-1,3-isobenzofurandione is expected to proceed through the cleavage of the anhydride ring and subsequent fragmentation of the cyclohexene moiety. The primary decomposition products are carbon dioxide and various hydrocarbon fragments.
Caption: Proposed Thermal Decomposition Pathway.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. dahuanm.com [dahuanm.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 5. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zdmthpa.com [zdmthpa.com]
- 7. labproinc.com [labproinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comprehensive Review of Tetrahydromethyl-1,3-isobenzofurandione and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromethyl-1,3-isobenzofurandione, a heterocyclic compound belonging to the isobenzofuranone class, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science. This document provides a comprehensive literature review of the research conducted on this chemical scaffold, with a focus on its synthesis, biological activities, and potential as a basis for the development of novel therapeutic agents. The core structure, a fusion of a cyclohexene and a γ-lactone ring, offers a versatile platform for chemical modification, leading to a diverse range of pharmacological properties. This guide summarizes key quantitative data, details experimental protocols, and visualizes important pathways and processes to serve as a valuable resource for researchers in drug discovery and development.
Physicochemical and Toxicological Data
The parent compound, tetrahydromethyl-1,3-isobenzofurandione, is primarily utilized as a hardener for epoxy resins and as an intermediate in the synthesis of pharmaceuticals, polymers, dyes, and plasticizers.[1][2][3] Its physicochemical properties and toxicological data, as compiled from various sources, are presented in the tables below.
| Physical and Chemical Properties | |
| Property | Value |
| CAS Number | 11070-44-3[4] |
| Molecular Formula | C9H10O3[4] |
| Molecular Weight | 166.17 g/mol [5] |
| Appearance | Colorless or light yellow liquid[3] |
| Viscosity (25°C) | 30-70 mPa·s[3] |
| Freezing Point | -15°C[3] |
| Water Solubility | >10 g/L[6] |
| log Kow | 2.4-2.6 (anhydride form)[6] |
| Toxicological Data | |
| Test | Value |
| Acute Oral LD50 (Rat) | 1900 - >2000 mg/kg[6] |
| NOAEL (Rat, gavage) | 100 mg/kg (for both sexes)[6] |
| EC50 (Daphnia magna, 48h) | 130 mg/L[6] |
| LC50 (Medaka fish, 96h) | >100 mg/L[6] |
| Human Metabolism | Metabolized to dicarboxylic acid and excreted in urine with a half-life of 3-6 hours.[6] |
Synthesis of Isobenzofuranone Derivatives
The synthesis of biologically active isobenzofuranone derivatives often involves multi-step chemical reactions. A common strategy is the Suzuki-Miyaura cross-coupling approach to introduce aryl substituents, which have been shown to be crucial for certain biological activities.[7]
General Synthetic Workflow
Caption: General workflow for the synthesis of aryl-substituted isobenzofuranone derivatives.
Experimental Protocols
Synthesis of Isobenzofuranone Derivatives via Suzuki-Miyaura Coupling
This protocol is a generalized representation based on the synthesis of isobenzofuranone derivatives with potential antidiabetic activity.[7]
Materials:
-
Brominated isobenzofuranone precursor
-
Arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the brominated isobenzofuranone precursor in a dioxane/water mixture, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature for a set duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted isobenzofuranone derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In vitro α-Glucosidase Inhibitory Assay
This protocol is a general procedure for assessing the α-glucosidase inhibitory activity of chemical compounds.[8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (isobenzofuranone derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add the test compound solutions to the respective wells and incubate for a predefined period at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value for each compound. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Biological Activities and Therapeutic Potential
Research into the derivatives of the tetrahydromethyl-1,3-isobenzofurandione scaffold has revealed a range of promising biological activities, suggesting their potential for development as therapeutic agents for various diseases.
Antidiabetic Activity
A series of isobenzofuranone derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption.[7] One of the lead compounds, 3d , demonstrated potent α-glucosidase inhibition with an IC50 value of 6.82 ± 0.02 μM, which is approximately 127-fold stronger than the standard drug, acarbose.[7] The inhibition was determined to be of an uncompetitive mode.[7] Another derivative, 3g , showed significant inhibition of α-amylase.[7]
| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Mode |
| 3d | α-Glucosidase | 6.82 ± 0.02[7] | Uncompetitive[7] |
| 3g | α-Amylase | - (Described as ~11-fold higher inhibition than acarbose)[7] | Mixed[7] |
Antidepressant Activity
Novel isobenzofuran-1(3H)-one derivatives have been investigated as potential antidepressant agents.[1] Several synthesized compounds exhibited in vitro inhibition of serotonin reuptake.[1] The lead compound, 10a , was found to significantly improve depression-like behavior in a chronic restraint stress mouse model.[1] Mechanistic studies revealed that this compound enhances the recovery of hippocampal neuron damage and increases the expression of synaptic-associated proteins, including Brain-Derived Neurotrotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1]
Caption: Proposed mechanism of antidepressant action of isobenzofuranone derivatives.
Antileishmanial Activity
Certain isobenzofuranone derivatives have demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2] The mechanism of action is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair in the parasite.[2] This inhibition leads to apoptosis-like cell death in the parasite.[2]
Caption: Proposed mechanism of antileishmanial activity via topoisomerase II inhibition.
Conclusion
The tetrahydromethyl-1,3-isobenzofurandione scaffold has proven to be a valuable starting point for the development of novel, biologically active compounds. The research highlighted in this technical guide demonstrates the potential of its derivatives as antidiabetic, antidepressant, and antileishmanial agents. The quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action provide a solid foundation for further research in this area. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into clinically effective therapeutics. The versatility of the isobenzofuranone core structure suggests that a wider range of biological activities may yet be discovered, making it an exciting area for continued exploration in drug discovery.
References
- 1. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 2. Role of BDNF-TrkB-mTOR signaling in the treatment of depression [jstage.jst.go.jp]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
An In-depth Technical Guide to the Reaction Mechanisms of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromethyl-1,3-isobenzofurandione, more commonly known as methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. It serves as a crucial intermediate in the synthesis of pharmaceuticals, polymers, dyes, and plasticizers. Its primary application lies in its role as a high-performance curing agent for epoxy resins, imparting excellent thermal stability, mechanical properties, and electrical insulation. This technical guide provides a comprehensive overview of the core reaction mechanisms involving MTHPA, including its synthesis, role in epoxy curing, esterification, amidation, and hydrolysis. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.
Synthesis of Tetrahydromethyl-1,3-isobenzofurandione (Methyltetrahydrophthalic Anhydride)
The industrial synthesis of MTHPA is primarily achieved through a Diels-Alder reaction, a powerful [4+2] cycloaddition, between a conjugated diene and maleic anhydride. The most common dienes used are isoprene or trans-1,3-pentadiene, which lead to the formation of different isomers of MTHPA. The commercial product is typically a liquid mixture of these isomers.
Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. The diene must adopt an s-cis conformation to allow for the concerted cycloaddition. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.
Caption: Diels-Alder synthesis of MTHPA.
Experimental Protocol for the Synthesis of 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
This protocol is based on typical Diels-Alder reaction conditions for this synthesis.
Materials:
-
Maleic anhydride (1.0 mole)
-
Isoprene (1.2 moles)
-
Toluene (solvent)
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
A reaction flask equipped with a stirrer, condenser, and dropping funnel is charged with maleic anhydride and toluene.
-
The mixture is heated to 50-60°C to dissolve the maleic anhydride.
-
A small amount of hydroquinone is added to prevent the polymerization of isoprene.
-
Isoprene is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 50-70°C. The reaction is exothermic.
-
After the addition is complete, the mixture is stirred for an additional 2-3 hours at 70°C to ensure complete reaction.
-
The solvent and any unreacted isoprene are removed by distillation under reduced pressure.
-
The resulting crude MTHPA can be used directly or purified further by vacuum distillation.
Quantitative Data for Synthesis
| Diene | Dienophile | Product | Yield (%) | Reference |
| Isoprene | Maleic Anhydride | 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride | >95 | |
| trans-1,3-Pentadiene | Maleic Anhydride | 3-Methyl-1,2,3,6-tetrahydrophthalic anhydride | High | General Knowledge |
Epoxy Curing
MTHPA is a widely used hardener for epoxy resins, particularly in applications requiring high thermal and mechanical performance, such as in the electronics and aerospace industries. The curing process involves the ring-opening of the anhydride and its subsequent reaction with the epoxy groups, leading to a highly cross-linked polyester network.
Catalyzed Curing Mechanism with Tertiary Amine
The curing of epoxy resins with MTHPA is typically accelerated by a tertiary amine catalyst, such as 2,4,6-tris(dimethylaminomethyl)phenol or benzyldimethylamine. The mechanism proceeds in several steps:
-
Initiation: The tertiary amine, a nucleophile, attacks one of the carbonyl carbons of the MTHPA molecule, leading to the opening of the anhydride ring and the formation of a zwitterionic intermediate.
-
Propagation: The carboxylate anion of the zwitterion then attacks an epoxy group, opening the epoxide ring and generating an alkoxide anion. This alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. This process leads to the formation of a polyester network.
Caption: MTHPA epoxy curing with a tertiary amine.
Experimental Protocol for Curing of Bisphenol A Diglycidyl Ether (DGEBA) with MTHPA
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (100 parts by weight)
-
Methyltetrahydrophthalic anhydride (MTHPA) (80 parts by weight, stoichiometry may vary)
-
2,4,6-Tris(dimethylaminomethyl)phenol (accelerator) (1-2 parts by weight)
Procedure:
-
The DGEBA epoxy resin is preheated to 60°C to reduce its viscosity.
-
The liquid MTHPA is added to the preheated epoxy resin and mixed thoroughly for 10-15 minutes until a homogeneous mixture is obtained.
-
The accelerator is then added to the mixture and stirred for another 5 minutes.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The resin mixture is then poured into a preheated mold and cured in an oven. A typical curing cycle is 2-4 hours at 120°C followed by a post-curing for 2-4 hours at 150°C to ensure complete cross-linking.
-
The cured product is allowed to cool down slowly to room temperature to avoid thermal stress.
Quantitative Data for Epoxy Curing
The kinetics of the curing reaction can be studied using Differential Scanning Calorimetry (DSC). The activation energy (Ea) for the curing process is a key parameter.
| Epoxy System | Curing Agent | Accelerator | Activation Energy (kJ/mol) | Reference |
| DGEBA | MTHPA | Tertiary Amine | 70-90 | General Literature |
| DGEBA | MTHPA | Imidazole-based | 60-80 | General Literature |
Esterification
MTHPA readily undergoes esterification with alcohols, a reaction that involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This reaction is often catalyzed by an acid or a base.
Esterification Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the MTHPA.
-
Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
-
Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the alcohol to the newly formed carboxylate group, resulting in a monoester with a carboxylic acid functionality. In the presence of excess alcohol and heat, the carboxylic acid can undergo a second esterification to form a diester.
Caption: Esterification of MTHPA with an alcohol.
Amidation
Similar to esterification, MTHPA reacts with primary and secondary amines to form amides. This reaction is a nucleophilic acyl substitution where the amine is the nucleophile.
Amidation Mechanism
-
Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons of the MTHPA.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the amine to the carboxylate group, yielding a monoamide with a carboxylic acid functionality.
Caption: Amidation of MTHPA with a primary amine.
Hydrolysis
MTHPA can be hydrolyzed by water to form the corresponding dicarboxylic acid, 4-methyl-1,2,3,6-tetrahydrophthalic acid. This reaction is essentially a ring-opening of the anhydride by water.
Hydrolysis Mechanism
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbonyl carbons.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the attacking water molecule to the newly formed carboxylate, resulting in the dicarboxylic acid.
Caption: Hydrolysis of MTHPA.
Isomeric Effects
Commercial MTHPA is a mixture of isomers, primarily 3- and 4-methyltetrahydrophthalic anhydride, with various stereoisomers. The specific isomer composition can influence the physical properties (e.g., viscosity, freezing point) and reactivity of the MTHPA. The position of the methyl group can affect the accessibility of the carbonyl carbons to nucleophilic attack due to steric hindrance, and it can also influence the electronic properties of the anhydride ring. While detailed comparative studies on the reactivity of individual isomers are not extensively available in open literature, it is generally understood that the isomer ratio is a critical parameter for quality control in industrial applications to ensure consistent performance.
Conclusion
Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) is a key chemical intermediate with a rich and versatile chemistry. Its synthesis via the Diels-Alder reaction and its subsequent reactions, particularly in epoxy curing, are of significant industrial importance. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for the effective application of MTHPA in the development of advanced materials and pharmaceuticals. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field. Further research into the specific reactivity of individual MTHPA isomers would provide deeper insights and enable more precise control over its applications.
An In-depth Technical Guide to the Health and Safety of Tetrahydromethyl-1,3-isobenzofurandione (MTHPA)
This guide provides comprehensive health and safety information for tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyl-5-norbornene-2,3-dicarboxylic anhydride (MTHPA). It is intended for researchers, scientists, and professionals in drug development and other fields where this chemical is handled.
Chemical Identification and Properties
Tetrahydromethyl-1,3-isobenzofurandione, with the CAS Number 25550-58-7, is a chemical intermediate widely used as a hardening agent for epoxy resins. It is also referred to as Methyl-5-norbornene-2,3-dicarboxylic anhydride or N-Methyl-endo-5-norbornene-2,3-dicarboxylic anhydride.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| Appearance | White crystalline solid |
| Odor | Pungent |
| Melting Point | 105-110 °C |
| Boiling Point | 295.6 °C at 760 mmHg |
| Flash Point | 142.6 °C |
| Density | 1.29 g/cm³ |
| Solubility | Insoluble in water. Soluble in most organic solvents. |
Hazard Identification and Classification
MTHPA is classified as a hazardous substance. The primary hazards are related to respiratory and skin sensitization, as well as eye damage.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Diagram 1: Hazard Identification Workflow
Caption: Workflow for identifying and classifying the hazards of MTHPA.
Toxicological Information
The primary toxicological concerns with MTHPA are its effects as a sensitizer.
Table 3: Summary of Toxicological Data
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rabbit |
| Skin Irritation/Corrosion | Not irritating | Rabbit |
| Eye Irritation/Corrosion | Causes serious eye damage | Rabbit |
| Skin Sensitization | Sensitizing | Guinea pig |
| Respiratory Sensitization | Sensitizing | Data available |
Experimental Protocols
Protocol 1: Skin Sensitization Assessment (Guinea Pig Maximization Test - GPMT)
-
Induction Phase:
-
Intradermal Injection: Guinea pigs receive intradermal injections of MTHPA (in a suitable vehicle like Freund's Complete Adjuvant) and the vehicle alone.
-
Topical Application: One week after injections, a topical application of MTHPA is applied to the same site.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a non-irritating concentration of MTHPA is applied topically to a naive site on the flank of the animals.
-
-
Evaluation:
-
The challenge sites are observed for signs of erythema and edema at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a control group.
-
Diagram 2: Experimental Workflow for GPMT
Caption: A simplified workflow for the Guinea Pig Maximization Test.
Safe Handling and Exposure Controls
Due to the sensitizing nature of MTHPA, strict adherence to safety protocols is essential.
Table 4: Exposure Control and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. |
Diagram 3: Hierarchy of Controls for MTHPA Handling
Caption: The hierarchy of controls for minimizing exposure to MTHPA.
First-Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
-
Skin Contact: Remove contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Accidental Release: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.
Disposal Considerations
Dispose of MTHPA and its containers in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Methodological & Application
Application Notes and Protocols for Tetrahydromethyl-1,3-isobenzofurandione in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromethyl-1,3-isobenzofurandione, commonly known as methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. Its strained ring structure and reactive anhydride group make it a valuable monomer in polymerization, primarily utilized as a curing agent for epoxy resins.[1] This document provides detailed application notes and protocols for the use of MTHPA in polymerization, with a focus on its established role in epoxy systems and its potential in polyester synthesis for biomedical applications.
MTHPA is a liquid mixture of isomers and is valued for imparting excellent thermal stability and mechanical properties to the resulting polymers.[1] Its applications span across coatings, adhesives, and electrical components. While its use as a primary monomer for synthesizing linear polyesters is less common, the principles of polyester chemistry suggest its viability in creating novel polymers with potential for applications such as drug delivery.
Physicochemical Properties of MTHPA
A summary of the key physicochemical properties of MTHPA is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [2] |
| Appearance | Light yellow transparent oily liquid |
| Boiling Point | 115-155 °C |
| Freezing Point | < -20 °C |
| Viscosity (25 °C) | 40 - 80 mPa·s |
| Solubility | Soluble in acetone, ethanol, toluene |
Application 1: Curing Agent for Epoxy Resins
The most prominent application of MTHPA is as a hardener for epoxy resins. The polymerization proceeds via a ring-opening mechanism of the epoxide by the anhydride, followed by esterification, leading to a highly cross-linked thermoset polymer.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with MTHPA
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Methyltetrahydrophthalic anhydride (MTHPA)
-
Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Solvent (optional, e.g., acetone)
-
Glass mold treated with a release agent
Procedure:
-
Preparation: Pre-heat the DGEBA epoxy resin to 60 °C to reduce its viscosity.
-
Mixing: In a disposable container, weigh the appropriate amounts of DGEBA and MTHPA. The stoichiometric ratio is crucial for optimal properties and is typically calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight of the MTHPA. A common starting point is a 1:0.8 to 1:1 molar ratio of epoxy groups to anhydride groups.
-
Catalyst Addition: Add the tertiary amine catalyst to the mixture. The concentration of the catalyst typically ranges from 0.5 to 2.0 parts per hundred parts of resin (phr).
-
Degassing: Thoroughly mix the components until a homogeneous mixture is obtained. Degas the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove entrapped air bubbles.
-
Casting: Pour the degassed mixture into the pre-heated glass mold.
-
Curing: Cure the cast resin in an oven using a staged curing cycle. A typical cycle might be:
-
2 hours at 100 °C
-
Followed by 4 hours at 150 °C
-
-
Cooling: After the curing is complete, allow the mold to cool down slowly to room temperature to avoid thermal stresses.
-
Demolding: Carefully demold the cured epoxy plaque.
Visualization of the Curing Process
Properties of MTHPA-Cured Epoxy Resins
MTHPA-cured epoxy resins are known for their excellent thermal and mechanical properties.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 120 - 160 °C |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Flexural Strength | 100 - 150 MPa |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C |
Application 2: Monomer for Polyester Synthesis (Prospective)
While not as common as its use in epoxy resins, MTHPA can be used as a monomer in polycondensation reactions with diols to synthesize polyesters. These polyesters could potentially be biodegradable and find applications in the biomedical field, such as in drug delivery systems. The following protocol is a general procedure based on established methods for polyester synthesis.
Experimental Protocol: Synthesis of a Polyester from MTHPA and 1,6-Hexanediol
Materials:
-
Methyltetrahydrophthalic anhydride (MTHPA)
-
1,6-Hexanediol
-
Catalyst (e.g., Titanium(IV) butoxide or p-Toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether) or solvent-free melt polycondensation
-
Nitrogen inlet
-
Schlenk flask equipped with a mechanical stirrer and a distillation condenser
Procedure:
-
Monomer Charging: In a Schlenk flask, charge equimolar amounts of MTHPA and 1,6-hexanediol.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% relative to the diol).
-
First Stage (Esterification): Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature to 150-180 °C. Water will be formed as a byproduct and should be removed via the distillation condenser. This stage is typically continued for 2-4 hours.
-
Second Stage (Polycondensation): After the initial esterification, gradually reduce the pressure (to <1 mmHg) and increase the temperature to 200-220 °C. This will facilitate the removal of byproducts and drive the polymerization towards higher molecular weights. This stage can last for several hours.
-
Termination: Once the desired viscosity is reached (indicating high molecular weight), cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualization of Polyester Synthesis
Potential Application in Drug Delivery
Polyesters are a class of polymers widely explored for drug delivery applications due to their biodegradability and biocompatibility.[3][4] Although specific data for MTHPA-based polyesters in drug delivery is not extensively available, their properties can be inferred from related materials. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation into smaller, non-toxic molecules that can be cleared by the body.
The incorporation of the cycloaliphatic MTHPA monomer could offer a balance of hydrophobicity and rigidity to the polymer chain, potentially influencing the drug release kinetics. A more hydrophobic polymer matrix would generally lead to a slower release of encapsulated hydrophobic drugs.
Hypothetical Signaling Pathway for Polymer-based Drug Delivery
The diagram below illustrates a generalized pathway for a polymer-based drug delivery system targeting cancer cells. The polymer nanoparticles are envisioned to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect.
Safety and Handling
MTHPA is known to be a skin and respiratory sensitizer.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Tetrahydromethyl-1,3-isobenzofurandione is a valuable monomer with a well-established role as a curing agent for epoxy resins, providing excellent thermal and mechanical properties. While its application as a primary monomer for polyester synthesis is an area for further exploration, the fundamental principles of polymer chemistry suggest its potential for creating novel materials. The prospective development of MTHPA-based polyesters could lead to new biodegradable polymers with tunable properties, making them of interest for advanced applications, including in the field of drug delivery. Further research is warranted to fully characterize these polymers and evaluate their biocompatibility and degradation profiles for potential biomedical use.
References
protocol for the synthesis of polyimides using tetrahydromethyl-1,3-isobenzofurandione
An Application Note and Protocol for the Synthesis of Polyimides Using Methyl-5-norbornene-2,3-dicarboxylic anhydride
Application Notes
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] This makes them indispensable in the aerospace, electronics, and automotive industries.[1][3] The synthesis of polyimides is a versatile process, typically involving the reaction of a dianhydride with a diamine.[3][4] The properties of the resulting polyimide can be tailored by carefully selecting the monomer structures.[1]
While aromatic dianhydrides are commonly used to produce polyimides with very high thermal stability, they can also lead to polymers with poor solubility and color, which limits their processability and applications in optical devices.[5][6] The use of alicyclic dianhydrides, such as Tetrahydromethyl-1,3-isobenzofurandione (also known as Methyltetrahydrophthalic Anhydride, MTHPA), offers a strategic alternative.[5][7] Polyimides derived from MTHPA and other alicyclic dianhydrides often exhibit improved solubility and enhanced optical transparency, appearing colorless compared to their fully aromatic counterparts.[5][7] These characteristics are highly desirable for applications in flexible displays, optical films, and advanced microelectronics.
The synthesis follows a well-established two-step method.[3][4] The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature.[3][8] The second step is the conversion of the PAA into the final polyimide through a process called imidization, which involves cyclodehydration. This can be achieved through thermal treatment, chemical reagents, or a combination of both.[4][8][9] The choice of imidization method can significantly influence the molecular weight and final properties of the polyimide film.[8]
This document provides a detailed protocol for the synthesis of polyimides using Tetrahydromethyl-1,3-isobenzofurandione and a representative aromatic diamine, 4,4'-oxydianiline (ODA). It covers three common imidization procedures and presents expected thermal properties based on data from analogous alicyclic polyimide systems.
General Synthesis Workflow
The overall process for synthesizing polyimides from a dianhydride and a diamine involves two primary stages: poly(amic acid) formation and subsequent imidization.
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocols
1. Materials and Reagents
-
Dianhydride: Tetrahydromethyl-1,3-isobenzofurandione (MTHPA, CAS: 11070-44-3). Note: This is typically a mixture of isomers.[10]
-
Diamine: 4,4'-Oxydianiline (ODA)
-
Solvent: N,N-dimethylacetamide (DMAc), anhydrous
-
Chemical Imidization Reagents (Optional): Acetic anhydride and Pyridine (or Triethylamine).[8][9]
-
Precipitation/Washing Solvents: Methanol, Ethanol, Deionized Water.[8][11]
-
Atmosphere: Inert gas (Nitrogen or Argon)
2. Protocol for Poly(amic acid) (PAA) Synthesis
This procedure describes the formation of the PAA precursor, which is common to all subsequent imidization methods.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic diamine (e.g., ODA, 1 equivalent).
-
Add anhydrous DMAc to dissolve the diamine completely under a nitrogen atmosphere. The typical concentration is 15-20 wt% solids.
-
Once the diamine is fully dissolved, slowly add the dianhydride (MTHPA, 1 equivalent) to the solution in portions to control any exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge.[12]
-
The successful formation of the PAA is indicated by a significant increase in the viscosity of the solution. The resulting viscous PAA solution can be stored in a refrigerator and is the precursor for the following imidization steps.
3. Imidization Procedures
The PAA solution can be converted into the final polyimide film using one of the following methods.
Method A: Thermal Imidization
This method uses heat to drive the cyclization reaction.
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Heat the film using a staged curing cycle. A typical cycle is:
-
After cooling to room temperature, the polyimide film can be removed from the substrate, often by immersing it in boiling water.[8]
Method B: Chemical Imidization
This method uses chemical dehydrating agents at lower temperatures to form the polyimide.
-
To the PAA solution prepared in step 2, add a mixture of acetic anhydride (2 equivalents) and pyridine (1 equivalent) as the dehydrating agent and catalyst, respectively.[9][11]
-
Stir the mixture vigorously at room temperature for 12-24 hours.[11]
-
Pour the resulting polyimide solution into a large volume of a non-solvent like methanol or ethanol to precipitate the polymer.[11]
-
Collect the precipitated polyimide powder or fibers by filtration.
-
Wash the collected polymer thoroughly with methanol and then deionized water to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 120°C for 24 hours.[11]
-
The soluble polyimide powder can then be redissolved in a suitable solvent (e.g., DMAc) and cast into a film, followed by a milder thermal treatment (e.g., 250°C for 1 hour) to produce the final film.[11]
Caption: Workflow for the chemical imidization and purification of polyimides.
Method C: Combined Chemical and Thermal Imidization
This approach combines a partial chemical imidization with a final thermal cure, often at a lower temperature than the full thermal method.[8]
-
Cast the PAA solution onto a glass substrate.
-
Partially imidize the film by exposing it to a chemical agent, for example, by placing it in a chamber with a mixture of trifluoroacetic anhydride and triethylamine at room temperature.[8]
-
After this initial chemical treatment, transfer the film to a vacuum oven.
-
Heat the film at a moderate temperature, for instance, 200°C, to complete the imidization process.[8] This combined method can produce flexible films with a high degree of imidization without requiring extremely high curing temperatures.[8]
Data Presentation
The following table summarizes representative thermal properties of polyimides derived from alicyclic dianhydrides and various aromatic diamines. The properties of polyimides from MTHPA are expected to be within these ranges.
| Dianhydride | Diamine | Tg (°C) | Td5 (°C)a | CTE (ppm/K)b | Imidization Method |
| CpODAc | 1,3-BAB | >330 | 475-501 | 17-57 | Thermal & Chemical |
| CpODAc | 3,4'-DDE | >330 | 475-501 | 17-57 | Thermal & Chemical |
| H-PMDAd | Various | >300 | >500 | - | Hydrothermal |
| HBPDAe | Various | - | Similar to aromatic PIs | - | Thermal |
Table Notes:
-
a Td5: Temperature at 5% weight loss, indicating thermal stability.[8]
-
b CTE: Coefficient of Thermal Expansion.[8]
-
c CpODA: An alicyclic dianhydride, properties are indicative for this class.[8]
-
d H-PMDA: Hydrogenated pyromellitic dianhydride, a cycloaliphatic dianhydride.[9][12]
-
e HBPDA: Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride, a cycloaliphatic dianhydride.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. aidic.it [aidic.it]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols: Tetrahydromethyl-1,3-isobenzofurandione as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyltetrahydrophthalic Anhydride (MTHPA), as a curing agent for epoxy resins. This document outlines its chemical properties, curing mechanism, and the resulting characteristics of the cured epoxy systems, making it a valuable resource for material science and formulation development.
Introduction
Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) is a widely utilized liquid anhydride hardener for epoxy resins.[1] Its popularity in various high-performance applications stems from a unique combination of properties that optimize the curing process and enhance the final characteristics of the cured product.[2] MTHPA is particularly favored for applications demanding excellent thermal stability, superior electrical insulation, and robust mechanical properties.[2][3] Common applications include the manufacturing of electrical components like transformers, capacitors, and insulators, as well as in coatings, adhesives, and composite materials.[4][5][6]
Key advantages of using MTHPA as an epoxy curing agent include:
-
Extended Pot Life: MTHPA and epoxy resin mixtures exhibit a long working time at room temperature, which is beneficial for complex manufacturing processes such as casting, potting, and lamination.[2][5]
-
Low Exotherm: The curing reaction generates a low amount of heat, reducing the risk of thermal degradation and internal stresses, especially in larger components.[2]
-
Excellent Performance: Cured epoxy systems demonstrate high thermal stability, good mechanical strength, and superior electrical insulation properties.[2][7]
-
Low Viscosity and Moisture Sensitivity: MTHPA has a low viscosity, facilitating easier handling and mixing with epoxy resins.[8] It also shows a lower tendency to absorb moisture compared to some other curing agents.[2][5]
Chemical Properties and Curing Mechanism
MTHPA is a cyclic anhydride that reacts with the epoxy groups of the resin to form a rigid, cross-linked polymer network.[2] The curing process is typically initiated by heat and can be accelerated by the presence of a catalyst, often a tertiary amine.[9] The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group, leading to the formation of ester linkages and further hydroxyl groups that continue the polymerization process.[10][11]
Chemical Structure of MTHPA
References
- 1. 2017erp.com [2017erp.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 11070-44-3 Wholesale & Bulk Supplier Manufacturer, Tetrahydromethyl-1,3-Isobenzofurandione For Sale | Fortuna [fortunachem.com]
- 5. broadview-tech.com [broadview-tech.com]
- 6. Tetrahydromethyl-1,3-isobenzofurandione | 11070-44-3 [chemicalbook.com]
- 7. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 8. hanepoxy.net [hanepoxy.net]
- 9. researchgate.net [researchgate.net]
- 10. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ring-Opening Polymerization of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the ring-opening polymerization (ROP) of tetrahydromethyl-1,3-isobenzofurandione, also known as methylhexahydrophthalic anhydride (MHHPA), with a diol to synthesize polyesters. This method offers a versatile platform for the creation of polyesters with tunable properties for various applications, including drug delivery systems and biomedical materials. The protocol is based on established principles of ring-opening polymerization of cyclic anhydrides and diols, providing a robust starting point for research and development.
Introduction
Polyesters are a critical class of polymers in the pharmaceutical and biomedical fields due to their biocompatibility and biodegradability. The ring-opening polymerization (ROP) of cyclic esters and anhydrides is a powerful technique for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity. Tetrahydromethyl-1,3-isobenzofurandione is a cyclic anhydride monomer that can be utilized in ROP to produce polyesters with unique thermal and mechanical properties. This application note details a generalized experimental setup and protocol for the synthesis of polyesters via the ROP of tetrahydromethyl-1,3-isobenzofurandione and a representative diol, 1,6-hexanediol.
Experimental Workflow
The following diagram illustrates the general workflow for the ring-opening polymerization of tetrahydromethyl-1,3-isobenzofurandione.
Caption: General workflow for the ring-opening polymerization.
Experimental Protocols
Materials:
-
Tetrahydromethyl-1,3-isobenzofurandione (MHHPA, monomer)
-
1,6-Hexanediol (initiator/co-monomer)
-
Stannous octoate (Sn(Oct)₂) or other suitable catalyst (e.g., organocatalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (non-solvent for precipitation)
-
Dichloromethane (for characterization)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer/temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Preparation:
-
All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of inert gas before use.
-
The monomer, diol, and solvent should be of high purity and anhydrous. Toluene can be dried over sodium/benzophenone ketyl and distilled under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction flask with a magnetic stir bar, condenser, and nitrogen/argon inlet.
-
Place the flask under a positive pressure of inert gas.
-
-
Reagent Addition:
-
To the flask, add tetrahydromethyl-1,3-isobenzofurandione (e.g., 10 mmol, 1 equivalent) and 1,6-hexanediol (e.g., 10 mmol, 1 equivalent).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the reactants.
-
Introduce the catalyst, such as stannous octoate (e.g., 0.1 mol% relative to the monomer), into the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress over time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Work-up and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (a non-solvent), with stirring.
-
The polyester will precipitate as a solid.
-
Collect the polymer by filtration.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation
The following tables present representative data for the ring-opening polymerization of tetrahydromethyl-1,3-isobenzofurandione with 1,6-hexanediol under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup and purity of reagents.
Table 1: Effect of Catalyst Loading on Polymer Properties
| Entry | Monomer:Diol Ratio | Catalyst (mol%) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1:1 | 0.05 | 12 | 85 | 8,500 | 1.45 |
| 2 | 1:1 | 0.10 | 12 | 92 | 12,300 | 1.32 |
| 3 | 1:1 | 0.20 | 12 | 95 | 11,800 | 1.38 |
Table 2: Effect of Reaction Time on Polymer Properties
| Entry | Monomer:Diol Ratio | Catalyst (mol%) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1:1 | 0.10 | 6 | 78 | 7,200 | 1.51 |
| 2 | 1:1 | 0.10 | 12 | 92 | 12,300 | 1.32 |
| 3 | 1:1 | 0.10 | 24 | 94 | 12,500 | 1.35 |
Characterization
The synthesized polyesters can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polyester structure and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polyester.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of the catalyzed ring-opening polymerization.
Application Notes and Protocols for the Functionalization of Nanoparticles with Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the surface functionalization of nanoparticles with tetrahydromethyl-1,3-isobenzofurandione. This process imparts carboxylic acid moieties onto the nanoparticle surface, enabling a wide range of subsequent bioconjugation strategies for applications in drug delivery, diagnostics, and targeted therapies.[1][2][3][4][5][6]
Introduction
The surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for biomedical applications.[2] Functionalization with carboxylic acid groups creates a versatile platform for the covalent attachment of targeting ligands, therapeutic agents, and imaging probes through well-established chemistries. Tetrahydromethyl-1,3-isobenzofurandione, a cyclic anhydride, serves as an effective reagent for introducing these functional groups onto amine-terminated nanoparticles. The reaction proceeds via a ring-opening mechanism, resulting in a stable amide linkage and a terminal carboxylic acid. This method is advantageous due to its high efficiency and mild reaction conditions.
Experimental Workflow
The overall experimental workflow for the functionalization of nanoparticles with tetrahydromethyl-1,3-isobenzofurandione is depicted below. The process begins with the preparation of amine-functionalized nanoparticles, followed by the ring-opening reaction with the cyclic anhydride, and concludes with purification and characterization of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Application of Nanoparticles in Drug Delivery [manu56.magtech.com.cn]
- 5. Functional biomimetic nanoparticles for drug delivery and theranostic applications in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modifying Polymer Properties with Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for modifying the properties of polymers using tetrahydromethyl-1,3-isobenzofurandione, commonly known as methyltetrahydrophthalic anhydride (MTHPA). The primary applications covered are its use as a high-performance curing agent for epoxy resins and as a precursor for the synthesis of flame retardants.
MTHPA as a Curing Agent for Epoxy Resins
MTHPA is a widely utilized liquid anhydride curing agent for epoxy resins, valued for its ability to impart excellent mechanical, thermal, and electrical insulation properties to the cured polymer network.[1][2] Its low viscosity and long pot life make it suitable for various processing techniques, including casting, potting, and impregnation.[3]
Data Presentation: Mechanical and Thermal Properties of MTHPA-Cured Epoxy Resins
The following tables summarize the typical mechanical and thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with MTHPA.
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | 75 - 85 MPa |
| Tensile Modulus | ASTM D638 | 2.8 - 3.2 GPa |
| Elongation at Break | ASTM D638 | 3 - 5% |
| Flexural Strength | ASTM D790 | 120 - 140 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 3.5 GPa |
| Impact Strength (Notched Izod) | ASTM D256 | 0.4 - 0.6 ft-lb/in |
Table 1: Typical Mechanical Properties of DGEBA Epoxy Cured with MTHPA.
| Property | Test Method | Value |
| Glass Transition Temperature (Tg) | DSC or DMA | 125 - 165 °C |
| Heat Deflection Temperature (HDT) | ASTM D648 | 110 - 150 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | 50 - 65 µm/m°C (below Tg) |
| Thermal Stability (5% weight loss) | TGA | > 300 °C |
Table 2: Typical Thermal Properties of DGEBA Epoxy Cured with MTHPA.
Experimental Workflow: Epoxy Curing with MTHPA
Caption: Workflow for epoxy resin curing with MTHPA.
Experimental Protocol: Curing of DGEBA Epoxy Resin with MTHPA
This protocol describes a general procedure for curing a DGEBA-based epoxy resin using MTHPA as the hardener.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~185-192 g/eq)
-
Methyltetrahydrophthalic Anhydride (MTHPA)
-
Accelerator, e.g., 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or 1-methylimidazole
-
Vacuum oven
-
Mechanical stirrer
-
Molds for sample casting
Procedure:
-
Formulation Calculation: The stoichiometric ratio of the epoxy resin to the anhydride hardener is crucial for optimal properties. The parts by weight of the anhydride per 100 parts of resin (phr) can be calculated using the following formula:
Anhydride phr = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) * 100
For MTHPA (Molecular Weight ≈ 166.17 g/mol , as a mono-anhydride, the equivalent weight is the same), and a DGEBA resin with an EEW of 190 g/eq, the calculation would be:
(166.17 / 190) * 100 ≈ 87.5 phr
-
Mixing:
-
Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.
-
Add the calculated amount of MTHPA to the preheated epoxy resin and mix thoroughly with a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.
-
Add the accelerator (typically 0.5-2.0 phr) to the mixture and continue stirring for another 5 minutes.
-
-
Degassing:
-
Place the mixture in a vacuum chamber at 50-60 °C and apply a vacuum of approximately 28-30 inHg to remove any entrapped air bubbles. Degas until bubbling subsides (typically 15-30 minutes).
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
A typical two-stage curing schedule is recommended to achieve optimal crosslinking and properties.[4]
-
Initial Cure: Place the molds in an oven at 100-120 °C for 1-2 hours. This allows for the initial gelation of the resin.
-
Post-Cure: Increase the oven temperature to 140-160 °C and hold for an additional 2-4 hours to complete the crosslinking reaction and enhance the thermal and mechanical properties of the cured material.[4]
-
-
-
Cooling and Demolding:
-
Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Once cooled, demold the samples for subsequent characterization.
-
MTHPA as a Precursor for Flame Retardants
MTHPA can be used as a building block in the synthesis of reactive flame retardants, particularly those containing phosphorus. These synthesized flame retardants can then be incorporated into polymer matrices to enhance their fire resistance. A common approach involves reacting MTHPA with a phosphorus-containing compound like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
Data Presentation: Flame Retardancy of Epoxy Resins Modified with an MTHPA-DOPO Derivative
The following table shows the improvement in flame retardancy of an epoxy resin upon incorporation of a flame retardant synthesized from MTHPA and DOPO.
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| Neat Epoxy Resin | 0 | 23.5 | Fails |
| Epoxy + MTHPA-DOPO Adduct | 1.5 | 28.5 | V-1 |
| Epoxy + MTHPA-DOPO Adduct | 2.7 | 32.2 | V-0 |
Table 3: Limiting Oxygen Index (LOI) and UL-94 ratings for an epoxy resin modified with a phosphorus-containing flame retardant derived from MTHPA and DOPO. A higher LOI value indicates better flame resistance. The UL-94 rating is a measure of a material's ability to self-extinguish after ignition.
Experimental Workflow: Synthesis of MTHPA-Based Flame Retardant and Polymer Modification
Caption: Synthesis of an MTHPA-based flame retardant and subsequent polymer modification.
Experimental Protocol: Synthesis of a Phosphorus-Containing Flame Retardant from MTHPA and its Incorporation into Epoxy Resin
This protocol outlines the synthesis of a reactive flame retardant from MTHPA and DOPO, followed by its incorporation into an epoxy resin formulation.
Part A: Synthesis of MTHPA-DOPO Adduct
Materials:
-
Methyltetrahydrophthalic Anhydride (MTHPA)
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen gas supply
-
Reaction flask with a condenser, mechanical stirrer, and thermometer
Procedure:
-
Setup: Assemble the reaction flask under a nitrogen atmosphere to prevent oxidation.
-
Charging Reactants: Charge the reaction flask with DOPO and MTHPA in a 1:1 molar ratio, along with the solvent (DMF).
-
Reaction: Heat the mixture to 140-160 °C with continuous stirring. Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the P-H peak from DOPO and changes in the anhydride peaks of MTHPA. The reaction is typically carried out for 4-6 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out or can be isolated by removing the solvent under reduced pressure.
-
Purification: The resulting MTHPA-DOPO adduct can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials.
Part B: Preparation of Flame-Retardant Epoxy Resin
Materials:
-
DGEBA epoxy resin
-
Synthesized MTHPA-DOPO adduct
-
Curing agent (e.g., dicyandiamide or an amine hardener)
-
Melt blender or high-shear mixer
-
Molds for sample preparation
Procedure:
-
Blending:
-
Preheat the DGEBA epoxy resin to a temperature that allows for efficient mixing (e.g., 120 °C).
-
Add the desired amount of the synthesized MTHPA-DOPO flame retardant to the molten epoxy resin. The amount will depend on the target phosphorus content.
-
Melt-blend the components until a homogeneous mixture is achieved.
-
-
Addition of Curing Agent:
-
Add the stoichiometric amount of the chosen curing agent to the molten mixture and continue to mix for a few minutes until it is fully dispersed.
-
-
Casting and Curing:
-
Pour the mixture into preheated molds.
-
The curing schedule will depend on the chosen curing agent. For example, with dicyandiamide, a typical cure cycle might be 2-3 hours at 170 °C.
-
-
Characterization:
-
Prepare samples from the cured plaques according to standard test methods (e.g., ASTM D2863 for LOI, UL-94 for vertical burn test) to evaluate the flame retardant properties.
-
These protocols and data provide a comprehensive starting point for researchers interested in utilizing tetrahydromethyl-1,3-isobenzofurandione to modify the properties of polymers for high-performance applications.
References
High-Performance Coatings Formulation with Tetrahydromethyl-1,3-isobenzofurandione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of high-performance coatings using tetrahydromethyl-1,3-isobenzofurandione, commonly known as Methyltetrahydrophthalic Anhydride (MTHPA). MTHPA is a versatile cyclic anhydride primarily employed as a curing agent for epoxy resins, imparting exceptional thermal stability, chemical resistance, and mechanical properties to the final coating.[1][2][3]
Introduction to MTHPA in High-Performance Coatings
MTHPA serves as a hardener for epoxy resins, creating a densely cross-linked polymer network upon curing.[1] This structure is inherently resistant to degradation from heat and chemical exposure, making it an ideal choice for demanding applications in industries such as aerospace, automotive, electronics, and industrial protective coatings.[1][2]
Key Advantages of MTHPA-Cured Epoxy Coatings:
-
Superior Thermal Stability: Cured systems maintain their mechanical integrity at elevated temperatures.[1]
-
Excellent Chemical Resistance: The highly cross-linked structure minimizes susceptibility to attack from solvents, acids, and bases.[1]
-
Enhanced Mechanical Properties: Formulations exhibit high hardness, tensile strength, and impact resistance.[3]
-
Good Electrical Insulation Properties: Ideal for applications in electronic components and high-voltage equipment.[2]
-
Processing Advantages: MTHPA offers a low viscosity and a long pot life, facilitating easier handling, better impregnation of reinforcements, and reduced defects in the final product.[1]
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data of MTHPA-cured epoxy coatings in comparison to other common curing agents.
Table 1: Comparison of Glass Transition Temperature (Tg) for Various Epoxy Curing Agents
| Curing Agent Type | Specific Curing Agent | Stoichiometry (Curing Agent/Resin) | Maximum Tg (°C) |
| Monoanhydride | MTHPA | 0.90-0.95 | 125 |
| Monoanhydride | Nadic Methyl Anhydride (NMA) | 0.90-0.95 | 165 |
| Amine | Polyoxypropylene diamine D-230 | 1 | 90 |
| Amine | Isophorone diamine (IPDA) | 1 | 149 |
| Catalytic | 2-Methyl imidazole | 4 phr | 148 |
| Dianhydride | Benzophenonetetracarboxylic dianhydride (BTDA) | 0.45-0.55 | 238 |
Data sourced from comparative studies of epoxy curing agents.
Table 2: Mechanical Properties of MTHPA-Cured vs. Amine-Cured Epoxy Systems
| Property | MTHPA-Cured Epoxy | Amine-Cured Epoxy | Test Standard |
| Tensile Strength | Higher | Lower | ASTM D638 |
| Impact Strength | Lower | Higher | ASTM D256 |
| Thermal Stability | Higher | Lower | TGA/DSC |
| Weathering Resistance | Higher | Lower | ASTM G154/G155 |
This table represents a qualitative comparison based on a 2023 study on amine vs. acid anhydride curing agents.[3] Quantitative values can vary significantly based on the specific resin and amine used.
Table 3: Chemical Resistance of MTHPA-Cured Epoxy Coatings
| Chemical Reagent | Concentration | Resistance Rating |
| Sulfuric Acid | 10% | Excellent |
| Sulfuric Acid | 70% | Good |
| Sodium Hydroxide | 50% | Excellent |
| Toluene | 100% | Fair |
| Acetone | 100% | Limited |
| Methanol | 100% | Good |
Resistance rating is a general guide. "Excellent" indicates minimal to no effect, "Good" indicates minor effects, "Fair" indicates moderate effects, and "Limited" indicates significant degradation. Actual resistance depends on exposure time, temperature, and specific formulation.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, curing, and performance evaluation of MTHPA-based high-performance coatings.
Formulation and Curing Protocol
This protocol outlines the steps for preparing and curing a standard MTHPA-epoxy coating.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW 180-190 g/eq)
-
Methyltetrahydrophthalic Anhydride (MTHPA) (AEW ~166 g/eq)
-
Tertiary Amine Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Substrate panels (e.g., cold-rolled steel, aluminum)
-
Solvent for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Laboratory balance (±0.01 g)
-
Mechanical stirrer
-
Beakers and mixing containers
-
Applicator (e.g., doctor blade, spray gun)
-
Forced-air curing oven
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate panels with a suitable solvent to remove any oil, grease, or other contaminants. For enhanced adhesion, mechanical abrasion (e.g., sandblasting or sanding) is recommended.
-
Formulation Calculation: Calculate the required amounts of epoxy resin and MTHPA based on the desired stoichiometry. A common starting point is a 0.9:1 to 1:1 anhydride to epoxy equivalent ratio.
-
Mixing: a. Weigh the epoxy resin into a clean mixing vessel. b. Weigh the MTHPA and add it to the epoxy resin. c. Mix the resin and anhydride thoroughly with a mechanical stirrer at a low speed to avoid excessive air entrapment until a homogeneous mixture is obtained. d. Add the accelerator (typically 0.5-2.0 phr - parts per hundred parts of resin) to the mixture and continue stirring for 2-3 minutes.
-
Application: Apply the formulated coating to the prepared substrate using the chosen application method to achieve the desired film thickness.
-
Curing: a. Allow the coated panels to flash off at ambient temperature for 15-30 minutes to allow for leveling. b. Transfer the panels to a pre-heated curing oven. A typical curing schedule is 2 hours at 120°C followed by a post-cure of 2-4 hours at 150°C. The optimal curing schedule will depend on the specific formulation and desired properties.
Performance Evaluation Protocols
The following are standardized tests to evaluate the performance of the cured coatings.
3.2.1. Hardness Test (ASTM D3363 - Pencil Hardness)
-
Place the cured coated panel on a firm, level surface.
-
Using a set of calibrated drawing pencils of increasing hardness (from 6B to 6H), hold the pencil at a 45° angle to the surface.
-
Push the pencil firmly away from the operator with a uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
3.2.2. Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion)
-
Use a sharp utility knife or a specific cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid of small squares.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area and classify the adhesion according to the ASTM scale (5B for no detachment to 0B for more than 65% detachment).
3.2.3. Chemical Resistance Test (ASTM D1308)
-
Place a small piece of absorbent cotton on the surface of the cured coating.
-
Saturate the cotton with the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, toluene, methanol).
-
Cover the saturated cotton with a watch glass to prevent evaporation.
-
After a specified period (e.g., 24 hours), remove the watch glass and cotton, and rinse the surface with water.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
Visualization of Curing Mechanism and Workflow
Epoxy-Anhydride Curing Reaction Pathway
The curing of epoxy resins with anhydrides is a complex process that is typically initiated by a species containing a hydroxyl group and often accelerated by a tertiary amine catalyst. The reaction proceeds through the opening of the anhydride ring followed by the reaction with the epoxy group, leading to the formation of ester linkages and a highly cross-linked network.
Caption: Epoxy-Anhydride Curing Mechanism
Experimental Workflow for Coating Formulation and Evaluation
This diagram illustrates the logical flow of the experimental process, from material selection to final performance analysis.
Caption: Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydromethyl-1,3-isobenzofurandione
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of tetrahydromethyl-1,3-isobenzofurandione, a product of the Diels-Alder reaction between isoprene and maleic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of tetrahydromethyl-1,3-isobenzofurandione consistently low?
Low yields in this Diels-Alder reaction can stem from several factors:
-
Reagent Purity: Maleic anhydride is susceptible to hydrolysis. Ensure it is dry and free of maleic acid. Isoprene can contain polymerization inhibitors that may need to be removed prior to use.
-
Reaction Temperature: The Diels-Alder reaction is reversible.[1] Excessively high temperatures can favor the retro-Diels-Alder reaction, breaking the product back down into reactants. Conversely, a temperature that is too low will result in a very slow reaction rate.
-
Side Reactions: Isoprene can polymerize, especially at elevated temperatures. This side reaction consumes the diene and reduces the potential yield of the desired adduct.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction via techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
-
Product Loss During Workup: The product can be lost during isolation and purification steps. Ensure crystallization is complete by allowing sufficient time at a low temperature and choose an appropriate recrystallization solvent to minimize loss.[3]
Q2: What is the optimal solvent for this reaction?
The choice of solvent can significantly influence the reaction rate and yield. While non-polar solvents are often used, studies have shown that polar organic solvents can accelerate certain Diels-Alder reactions.[1][4] For the isoprene and maleic anhydride reaction, solvents like toluene, xylene, or even supercritical carbon dioxide have been studied.[5][6][7][8][9] The ideal solvent choice depends on the reaction scale and desired temperature. Water has also been shown to enhance the rate of some Diels-Alder reactions due to hydrophobic packing and hydrogen-bond stabilization of the transition state.[1][10]
Q3: How can I minimize the formation of side products?
The primary side reaction is the polymerization of isoprene. To minimize this:
-
Use the lowest effective temperature for the reaction.
-
Avoid excessively long reaction times once the formation of the desired product has plateaued.
-
Ensure reagents are pure and free from contaminants that might initiate polymerization.
Q4: My product is an oil and will not crystallize. What should I do?
Oiling out during crystallization can occur if the product is impure or if the cooling process is too rapid.
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If available, add a small seed crystal of the pure product to induce crystallization.
-
Solvent System: You may need to adjust your solvent system. For a mixed solvent recrystallization, try adding more of the "poor" solvent (one in which the product is less soluble) dropwise to the warm, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly.[11]
Q5: How does temperature affect the reaction outcome?
Temperature is a critical parameter. The reaction between isoprene and maleic anhydride is typically conducted at elevated temperatures to achieve a reasonable rate.[7][8][9] However, as this is an equilibrium reaction, high temperatures can initiate the reverse (retro-Diels-Alder) reaction, which decomposes the product.[1] An optimal temperature balances a feasible reaction rate with minimizing the retro-reaction. For instance, studies in supercritical CO2 have been conducted around 35-60°C.[8][9] When using higher boiling point solvents like xylene, reflux temperatures are common but should be carefully controlled.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem: Low or No Product Yield
Data & Protocols
Table 1: Effect of Solvent on Diels-Alder Reaction Rates
While specific kinetic data for the isoprene-maleic anhydride reaction varies, general trends for Diels-Alder reactions provide valuable insight.
| Solvent Type | Relative Rate Enhancement | Rationale | References |
| Non-Polar (e.g., Hexane) | Baseline | Serves as a medium without significant interaction. | [10] |
| Polar Aprotic (e.g., DMF) | Moderate to High | Can stabilize the polarized transition state. | [1] |
| Polar Protic (e.g., Water) | High | Rate enhancement attributed to hydrophobic effects and hydrogen bonding with the dienophile. | [1][10] |
| Supercritical CO₂ | High (near critical point) | Enhanced local concentrations of reactants due to density fluctuations. | [5][7] |
Experimental Protocol: Synthesis of Tetrahydromethyl-1,3-isobenzofurandione
This protocol is a representative procedure based on common laboratory practices for Diels-Alder reactions.
Materials:
-
Maleic Anhydride
-
Isoprene (freshly distilled or inhibitor removed)
-
Toluene or Xylene (anhydrous)
-
Petroleum Ether or Hexane (for crystallization)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (or xylene) to the flask to create a solution or slurry.[6]
-
Diene Addition: Add isoprene (1.1 to 1.5 eq) to the flask. A slight excess of the more volatile diene is often used.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 80-110°C for toluene) for 1-3 hours.[6]
-
Monitoring: Monitor the disappearance of the reactants by TLC or GC analysis. Maleic anhydride is a very reactive dienophile, so reaction times are often moderate.[6][12]
-
Cooling & Crystallization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath for 30 minutes can enhance crystallization.[6] If the product does not crystallize, reduce the solvent volume under vacuum and/or add a poor solvent like petroleum ether to induce precipitation.[11]
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold petroleum ether or hexane to remove residual solvent and any soluble impurities.[6]
-
Drying: Air-dry the crystals on the filter for at least 10-15 minutes, then transfer them to a watch glass to dry completely. A final yield and melting point can then be determined.[3]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
troubleshooting low conversion rates in polymerization with tetrahydromethyl-1,3-isobenzofurandione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the polymerization of tetrahydromethyl-1,3-isobenzofurandione (MTHPA).
Troubleshooting Guides (Question & Answer Format)
Q1: Why is my conversion rate unexpectedly low in the polymerization of MTHPA?
Low conversion rates in MTHPA polymerization can stem from several factors. The most common culprits are monomer impurity, suboptimal reaction conditions, and issues with the initiator. Polyanhydrides are highly susceptible to hydrolysis, and the presence of water can convert the MTHPA monomer into its corresponding dicarboxylic acid, which can act as a chain terminator and impede polymerization.[1] Additionally, incorrect reaction temperature, time, or inefficient removal of byproducts in condensation polymerization can negatively impact the conversion rate.
Q2: My MTHPA monomer has been stored for a while. Could it be impure?
Yes, improper storage can lead to monomer degradation. MTHPA is sensitive to moisture and can hydrolyze to form methyltetrahydrophthalic acid.[1] The presence of this diacid impurity can significantly lower the molecular weight of the resulting polymer.[1] It is crucial to store MTHPA in a tightly sealed container in a dry and well-ventilated place, away from moisture.[1] Before use, especially if stored for an extended period, it is advisable to purify the monomer.
Q3: How can I purify the MTHPA monomer before polymerization?
While specific purification protocols for MTHPA for polymerization are not extensively detailed in the provided search results, general techniques for purifying anhydrides can be applied. Recrystallization from a suitable dry solvent is a common method to remove impurities like the corresponding dicarboxylic acid. It is crucial to ensure all glassware and solvents are scrupulously dried before use to prevent hydrolysis.
Q4: What is the optimal temperature for MTHPA polymerization?
The optimal temperature for MTHPA polymerization depends on the chosen method. For melt condensation polymerization of anhydrides, temperatures are typically elevated to drive the reaction and remove condensation byproducts. For example, the synthesis of glyphthalic resins from phthalic anhydride and glycerin is conducted at temperatures ranging from 160°C to 200°C.[2] However, excessive temperatures can lead to side reactions and degradation of the polymer. It is recommended to start with a temperature around 180°C for melt condensation and optimize based on experimental results.
Q5: I am using melt condensation polymerization. What could be going wrong?
Melt condensation polymerization of anhydrides requires the efficient removal of a small molecule byproduct (e.g., acetic anhydride or water) to drive the reaction towards high molecular weight polymer formation.[3] If the vacuum applied is not sufficient or if there are leaks in the system, the byproduct will not be effectively removed, leading to low conversion and low molecular weight polymer. Ensure your reaction setup is well-sealed and a high vacuum is maintained throughout the polymerization.
Q6: What type of initiator should I use for MTHPA polymerization?
The choice of initiator depends on the desired polymerization mechanism. For ring-opening polymerization (ROP) of cyclic anhydrides, various catalysts can be employed. While the search results do not specify initiators for MTHPA homopolymerization, related anhydride polymerizations have utilized metal-based catalysts.[4] For free-radical polymerization, initiators like benzoyl peroxide or AIBN are commonly used for vinyl monomers, but their suitability for MTHPA needs to be experimentally determined.[5] It is important to note that some initiators can promote side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing MTHPA?
The most common methods for synthesizing polyanhydrides, which would be applicable to MTHPA, are melt polycondensation and solution polymerization.[7] Ring-opening polymerization (ROP) is another potential route for cyclic anhydrides.[7]
Q2: What is the expected molecular weight of poly(MTHPA)?
The molecular weight of polyanhydrides is highly dependent on the purity of the monomer and the polymerization conditions.[3] High molecular weight polyanhydrides, with an average molecular weight greater than 20,000 g/mol , can be achieved through melt polycondensation of highly pure prepolymers under optimized conditions.[8] However, achieving high molecular weight can be challenging, and low conversion rates will result in low molecular weight polymers.
Q3: How does water affect the polymerization of MTHPA?
Water has a detrimental effect on the polymerization of MTHPA. The anhydride group is highly susceptible to hydrolysis, which opens the ring to form the corresponding dicarboxylic acid.[9] This diacid can interfere with the polymerization process, leading to lower conversion rates and reduced molecular weight of the final polymer.[1]
Q4: Are there any known side reactions during MTHPA polymerization?
While specific side reactions for MTHPA polymerization are not detailed in the search results, side reactions are known to occur in anhydride polymerizations. For instance, in the maleinization of lipids using maleic anhydride, homopolymerization of the maleic anhydride can occur as a side reaction, reducing the yield of the desired product.[6] It is plausible that under certain conditions, MTHPA could also undergo side reactions.
Q5: How can I characterize the resulting poly(MTHPA)?
The characterization of polyanhydrides typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the chemical structure.[3] Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.[3]
Quantitative Data Summary
Table 1: General Reaction Parameters for Polyanhydride Synthesis by Melt Polycondensation
| Parameter | Typical Range | Remarks |
| Temperature | 160 - 200 °C | Higher temperatures can lead to degradation. Optimization is crucial. |
| Reaction Time | 1.5 - 4 hours | Dependent on temperature, catalyst, and desired molecular weight. |
| Catalyst | Metal acetates, oxides | Used to increase reaction rate and achieve higher molecular weights.[4] |
| Vacuum | High vacuum (<1 mmHg) | Essential for removal of condensation byproducts. |
Disclaimer: The data in this table represents typical values for polyanhydride synthesis and should be used as a starting point for the optimization of MTHPA polymerization.
Experimental Protocols
Protocol 1: Melt Condensation Polymerization of MTHPA (Adapted)
This protocol is adapted from a procedure for phthalic anhydride and should be optimized for MTHPA.[2]
-
Monomer Preparation: Ensure the tetrahydromethyl-1,3-isobenzofurandione (MTHPA) monomer is pure and dry. If necessary, purify by recrystallization from a dry solvent.
-
Reaction Setup: Assemble a flame-dried glass reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with the purified MTHPA monomer. If a catalyst is used (e.g., 0.1 mol% zinc acetate), add it at this stage.
-
Heating and Melting: Begin stirring and heat the reactor to melt the monomer (approximately 180°C).
-
Polymerization under Vacuum: Once the monomer is molten and homogenous, gradually apply a high vacuum (<1 mmHg) to the system to remove any condensation byproducts.
-
Reaction Monitoring: Continue the reaction at 180°C under high vacuum for 2-4 hours. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
Cooling and Isolation: After the desired reaction time, remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be isolated.
Protocol 2: Solution Polymerization of MTHPA (Adapted)
This protocol is a general procedure for solution polymerization and needs to be adapted and optimized for the MTHPA monomer.[5][10]
-
Solvent and Monomer Preparation: Choose a dry, inert solvent in which both the MTHPA monomer and the resulting polymer are soluble (e.g., anhydrous toluene or dioxane). Ensure the monomer is pure and dry.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Charging the Reactor: Under a nitrogen atmosphere, dissolve the MTHPA monomer in the chosen solvent in the reaction flask.
-
Initiator Addition: If a thermal initiator is used (e.g., AIBN), add it to the solution. The concentration will need to be optimized (typically 0.1-1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C for AIBN) and maintain it for several hours (e.g., 4-24 hours), monitoring the reaction progress.
-
Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or ethanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution polymerization - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives
Welcome to the technical support center for the synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives, particularly through the Diels-Alder reaction of a substituted diene (e.g., isoprene or its derivatives) with maleic anhydride.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Diels-Alder synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
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Purity of Reactants: Impurities in the diene or maleic anhydride can interfere with the reaction. Ensure your starting materials are of high purity. Maleic anhydride is susceptible to hydrolysis, so ensure it is dry.
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Suboptimal Temperature: The Diels-Alder reaction is temperature-sensitive. The optimal temperature can vary depending on the specific reactants. It is advisable to run small-scale trials at different temperatures to find the ideal condition.
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Diene Conformation: The diene must be in the s-cis conformation to react. For some dienes, this conformation may not be energetically favored, leading to a slower reaction and lower yield.
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Polymerization: The diene or the product may polymerize under the reaction conditions. The use of a radical inhibitor, such as hydroquinone, can help to prevent this.[1]
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Product Loss During Workup: The product may be lost during the purification steps. Ensure efficient extraction and minimize transfers between vessels.
Q2: I am observing the formation of a gel-like byproduct. What is it and how can I prevent it?
A2: The formation of a gel-like substance is likely due to the polymerization of the diene or the product. This is a common issue, especially at elevated temperatures. To prevent this:
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Use a Polymerization Inhibitor: Adding a small amount of a radical scavenger like hydroquinone or p-tert-butylcatechol to the reaction mixture can effectively inhibit polymerization.[1][2]
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Control the Temperature: Avoid excessively high reaction temperatures, as heat can promote polymerization. A temperature range of 40-60°C is often recommended.[2]
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Introduce Oxygen: In some industrial processes, a controlled amount of oxygen (in an inert gas stream) is introduced to the reaction system to suppress polymer formation.[2]
Q3: My final product is discolored. How can I improve its appearance?
A3: Discoloration of the final product can be caused by impurities in the starting materials or the formation of colored byproducts during the reaction.
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Purify Starting Materials: Ensure the diene and maleic anhydride are pure. Distillation of the diene and recrystallization or sublimation of maleic anhydride can remove impurities.
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Optimize Reaction Conditions: As mentioned, avoiding high temperatures can prevent the formation of colored degradation products.
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Purification of the Final Product: Recrystallization of the crude product from a suitable solvent system is often effective in removing colored impurities. Common solvents for recrystallization include ligroin or ether.
Q4: How do I effectively remove the unreacted starting materials and the catalyst?
A4: The purification strategy will depend on the specific properties of your product and the impurities.
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Distillation: If there is a significant difference in boiling points, distillation under reduced pressure can be used to separate the product from unreacted diene and other volatile components.[1][3]
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Recrystallization: This is a common and effective method for purifying solid derivatives. The choice of solvent is crucial and may require some experimentation.
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Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For example, washing with petroleum ether can remove non-polar impurities.[4]
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Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. For soluble catalysts, a column chromatography step might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives?
A1: The most common synthetic route is a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction. In this reaction, a conjugated diene (containing a methyl group, which will become the "methyl" in the product name) reacts with a dienophile, which is typically maleic anhydride. The reaction forms a six-membered ring, resulting in the desired tetrahydromethyl-1,3-isobenzofurandione structure.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters to optimize are:
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Temperature: Typically, the reaction is conducted at moderately elevated temperatures, for example, between 50-80°C.[1][3]
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Reaction Time: The reaction time can range from a few hours to overnight, depending on the reactivity of the specific diene and the temperature used.[1][3]
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Solvent: The reaction can be run neat (without a solvent) or in a high-boiling inert solvent such as toluene or xylene.[1][5] The solvent choice can affect the reaction rate and the ease of product isolation.
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Stoichiometry: A slight excess of the diene is sometimes used to ensure complete consumption of the maleic anhydride.[1]
Q3: Are there any specific safety precautions I should take?
A3: Yes, several safety precautions are important:
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Maleic Anhydride: It is corrosive and a skin and respiratory irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dienes: Many dienes are volatile and flammable. Work in a well-ventilated area, away from ignition sources.
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Solvents: Toluene and xylene are flammable and have associated health risks. Use them in a fume hood.
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Pressure: If the reaction is carried out in a sealed vessel (autoclave), be aware of potential pressure buildup, especially with volatile dienes and at elevated temperatures.[1]
Q4: Can I use a catalyst to improve the reaction rate?
A4: While many Diels-Alder reactions proceed thermally without a catalyst, Lewis acids can be used to catalyze the reaction, especially for less reactive systems. However, for the reaction of common dienes with the highly reactive maleic anhydride, a catalyst is often not necessary. The use of a catalyst can sometimes lead to side reactions, so its necessity should be evaluated on a case-by-case basis.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of methyltetrahydrophthalic anhydride, a close analog of the target derivatives. These values can serve as a starting point for optimization.
Table 1: Reaction Conditions for the Synthesis of 3-Methyltetrahydrophthalic Anhydride[1]
| Parameter | Value |
| Reactants | Maleic anhydride, trans-1,3-pentadiene |
| Solvent | Toluene |
| Inhibitor | Hydroquinone |
| Temperature | 50-60°C |
| Reaction Time | 9 hours (6 hours addition, 3 hours reaction) |
| Molar Ratio (Diene:Anhydride) | 1.1 : 1 |
| Yield | 99% |
Table 2: Process Parameters for Industrial Production of Methyltetrahydrophthalic Anhydride[2]
| Parameter | Range |
| Reactants | Maleic anhydride, C5 fraction (containing diene) |
| Inhibitor | Radical polymerization inhibitor (e.g., p-tert-butylcatechol) |
| Temperature | ≤ 65°C (preferably 40-60°C) |
| Pressure | Atmospheric to ~10 kg/cm ² |
| Reaction Time | 10 minutes to 10 hours |
| Oxygen Concentration (in inert gas) | 50 ppm to 8% (volume basis) |
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Methyltetrahydrophthalic Anhydride via Diels-Alder Reaction[1]
This protocol is adapted from a known procedure for a closely related compound and can be used as a starting point for the synthesis of various tetrahydromethyl-1,3-isobenzofurandione derivatives.
Materials:
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Maleic anhydride (68.6 parts by weight)
-
Toluene (70 parts by weight)
-
Hydroquinone (0.162 parts by weight)
-
Crude trans-1,3-pentadiene (30.9 parts by weight, corresponding to a 1.1 molar equivalent to maleic anhydride)
-
Autoclave or a suitable reaction vessel equipped with a stirrer, heating mantle, and condenser
Procedure:
-
Charge the autoclave with maleic anhydride and toluene.
-
Heat the mixture to 55°C with stirring until the maleic anhydride is completely dissolved.
-
Add the hydroquinone to the reaction mixture.
-
Over a period of 6 hours, continuously add the crude trans-1,3-pentadiene to the reaction mixture while maintaining the temperature at 50°C.
-
After the addition is complete, increase the temperature to 60°C and continue the reaction for an additional 3 hours.
-
After the reaction is complete, remove the volatile components (unreacted diene, toluene) by distillation at 90°C under atmospheric pressure.
-
The remaining product is 3-methyltetrahydrophthalic anhydride.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of Tetrahydromethyl-1,3-isobenzofurandione Derivatives
Caption: A generalized workflow for the synthesis of tetrahydromethyl-1,3-isobenzofurandione derivatives.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 3. Method for Producing MTHPA (MeTHPA)_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
purification techniques for high-purity tetrahydromethyl-1,3-isobenzofurandione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity tetrahydromethyl-1,3-isobenzofurandione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of tetrahydromethyl-1,3-isobenzofurandione.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Excessive solvent used | Concentrate the mother liquor and cool again to recover more product. Perform a test by evaporating a small amount of the mother liquor; a significant solid residue indicates substantial product loss. |
| Incomplete crystallization | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product. Cool the solution for a longer period or at a lower temperature. |
| Product is too soluble in the chosen solvent | Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel, filter paper, and receiving flask). Use a slight excess of hot solvent to ensure the product remains dissolved. |
Issue 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of impurities | The melting point of the mixture is lower than the crystallization temperature. Try a different solvent or a solvent mixture. Consider a pre-purification step like column chromatography. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out." |
| Supersaturation | Add a seed crystal to induce controlled crystallization. |
Issue 3: Persistent Impurities Detected by Analysis (e.g., HPLC, GC)
| Potential Cause | Troubleshooting Step |
| Hydrolysis to the dicarboxylic acid | This is a common issue as the anhydride is sensitive to moisture.[1][2][3] To remove the acidic impurity, dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The dicarboxylic acid will be converted to its water-soluble sodium salt and move to the aqueous layer. Dry the organic layer and remove the solvent. |
| Presence of unreacted starting materials or by-products | If recrystallization is ineffective, employ other purification techniques such as vacuum distillation or flash column chromatography. |
| Co-crystallization of impurities | Attempt recrystallization with a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude tetrahydromethyl-1,3-isobenzofurandione?
A1: Common impurities include the corresponding dicarboxylic acid (formed by hydrolysis), unreacted starting materials from the synthesis (e.g., maleic anhydride), and polymeric by-products.
Q2: How can I remove the dicarboxylic acid impurity?
A2: The most effective method is a liquid-liquid extraction. Dissolve your product in a water-immiscible organic solvent and wash it with a basic aqueous solution like sodium bicarbonate. The acidic dicarboxylic acid will react to form a salt and dissolve in the aqueous layer, which can then be separated.
Q3: What is the best solvent for recrystallizing tetrahydromethyl-1,3-isobenzofurandione?
A3: While the optimal solvent should be determined experimentally, ethanol has been mentioned as a suitable solvent. A good starting point is to test solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q4: When should I consider using vacuum distillation for purification?
A4: Vacuum distillation is ideal for separating tetrahydromethyl-1,3-isobenzofurandione from non-volatile impurities or from solvents with significantly different boiling points.[4][5] It is particularly useful when the compound is thermally sensitive, as the reduced pressure lowers the boiling point, preventing degradation.[4][5]
Q5: Can I use column chromatography for purification? What conditions should I use?
A5: Yes, flash column chromatography is a powerful technique for purifying tetrahydromethyl-1,3-isobenzofurandione, especially for removing closely related impurities. A common stationary phase is silica gel. The mobile phase (eluent) should be chosen based on the polarity of the impurities you want to remove. A good starting point would be a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Experimental Protocols
1. Recrystallization Protocol
This protocol is adapted from a procedure for a similar cyclic anhydride.
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Dissolution: In a fume hood, place the crude tetrahydromethyl-1,3-isobenzofurandione in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
2. Vacuum Distillation Protocol
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Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a heating mantle with a magnetic stirrer.
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Charging the Flask: Add the crude tetrahydromethyl-1,3-isobenzofurandione to the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Begin heating the distillation flask gently while stirring.
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Fraction Collection: Collect the fractions that distill at the expected boiling point for tetrahydromethyl-1,3-isobenzofurandione under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
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Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container to prevent moisture absorption.
3. Flash Column Chromatography Protocol
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TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetrahydromethyl-1,3-isobenzofurandione.
Data Presentation
Table 1: Physical and Chemical Properties of Tetrahydromethyl-1,3-isobenzofurandione
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~120 °C |
| Solubility | Soluble in many organic solvents (e.g., chloroform, benzene, ethanol, toluene, acetone, ethyl acetate). Reacts with water.[6] |
Visualizations
Caption: General purification workflow for tetrahydromethyl-1,3-isobenzofurandione.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Characterization of Polymers from Tetrahydromethyl-1,3-isobenzofurandione
Welcome to the technical support center for the characterization of polymers synthesized using tetrahydromethyl-1,3-isobenzofurandione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing polymers made from tetrahydromethyl-1,3-isobenzofurandione?
A1: The main challenges stem from the monomer's inherent properties. Tetrahydromethyl-1,3-isobenzofurandione is often a mixture of isomers, which can lead to complex polymer microstructures that are difficult to fully elucidate.[1] Additionally, the anhydride group is susceptible to hydrolysis, which can alter the polymer's structure and molecular weight during synthesis and characterization.[1] Polymer solubility can also be a significant hurdle, often requiring specialized and aggressive solvents for analysis.
Q2: Why is my NMR spectrum of a polyester made with this monomer so complex and difficult to interpret?
A2: The complexity in the 1H and 13C NMR spectra likely arises from the isomeric nature of the tetrahydromethyl-1,3-isobenzofurandione monomer.[1] The presence of different isomers in the polymer backbone leads to a variety of chemical environments for the protons and carbons, resulting in overlapping signals and making peak assignment challenging.
Q3: I am seeing a gradual decrease in the molecular weight of my polymer sample during GPC/SEC analysis in an aqueous mobile phase. What could be the cause?
A3: This is likely due to the hydrolysis of the ester linkages in the polymer backbone, especially if your polymer is a polyester. The anhydride precursor is known to hydrolyze to its di-carboxylic acid form in the presence of water.[1] This reactivity can extend to the ester groups in the polymer chain, leading to chain scission and a reduction in molecular weight.
Q4: What are the key thermal transitions to look for when analyzing these polymers with DSC?
A4: For thermoplastic polymers derived from tetrahydromethyl-1,3-isobenzofurandione, you should primarily look for the glass transition temperature (Tg) and the melting temperature (Tm) if the polymer is semi-crystalline. For thermosets, you would typically observe a glass transition temperature and possibly exothermic curing peaks if the curing process is incomplete. The thermal history of the sample can significantly affect these transitions.
Troubleshooting Guides
Problem 1: Poor Solubility of the Polymer for GPC/SEC or NMR Analysis
Symptoms:
-
The polymer does not fully dissolve in common solvents like THF, chloroform, or DMF.
-
The resulting solution is hazy or contains visible particulates.
-
In GPC/SEC, this can lead to column clogging and inaccurate molecular weight determination.
Possible Causes:
-
High molecular weight of the polymer.
-
Strong intermolecular interactions, such as hydrogen bonding.
-
Crystallinity of the polymer.
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. For polyesters, more aggressive solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or a mixture of chloroform and dichloroacetic acid may be necessary.[2]
-
Elevated Temperature: Gently heat the sample during dissolution. For high-temperature GPC, this is a standard procedure.
-
Sample Preparation: Ensure the polymer is finely ground to increase the surface area for dissolution.
Problem 2: Inconsistent or Non-Reproducible GPC/SEC Results
Symptoms:
-
Varying molecular weight and polydispersity values between different runs of the same sample.
-
Tailing or fronting of the chromatogram peaks.
Possible Causes:
-
Hydrolysis: If using a mobile phase with traces of water, hydrolysis of ester linkages can occur.
-
Aggregation: The polymer chains may be aggregating in the chosen mobile phase.
-
Interaction with Column: The polymer may be interacting with the stationary phase of the GPC column.
Solutions:
-
Mobile Phase Modification: For polyesters, use a dry, non-protic mobile phase. If aggregation is suspected, adding a salt like lithium bromide (LiBr) to a polar organic mobile phase (e.g., DMF or DMAc) can help suppress it.
-
Column Selection: Use columns appropriate for the polarity of your polymer and mobile phase.
-
Sample Filtration: Always filter your sample solution through a compatible syringe filter (e.g., 0.22 µm PTFE) before injection to remove any particulates.
Problem 3: Ambiguous NMR Spectral Features
Symptoms:
-
Broad, overlapping peaks in the 1H or 13C NMR spectrum.
-
Difficulty in assigning specific peaks to the polymer backbone.
Possible Causes:
-
Isomerism: The use of an isomeric mixture of the monomer leads to a complex microstructure.[1]
-
Incomplete Reaction: Presence of unreacted monomer or oligomers.
-
Side Reactions: Unwanted side reactions during polymerization.
Solutions:
-
2D NMR Techniques: Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help elucidate the connectivity of protons and carbons and aid in peak assignment.
-
Model Compound Synthesis: Synthesize model compounds using a single isomer of the monomer (if available) to understand the expected spectral features.
-
Quantitative 13C NMR: This can help in determining the relative amounts of different isomeric units within the polymer chain.
Data Presentation
Table 1: Typical Solvent Systems for Characterization of Polyesters
| Characterization Technique | Polymer Type | Recommended Solvent System | Notes |
| GPC/SEC | Amorphous Polyester | Tetrahydrofuran (THF) | Standard for many polyesters. |
| GPC/SEC | Semi-crystalline Polyester | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Excellent for dissolving polar polymers.[2] |
| GPC/SEC | High Polarity Polyester | Dimethylformamide (DMF) + 0.01 M LiBr | LiBr helps to prevent aggregation. |
| NMR Spectroscopy | Most Polyesters | Deuterated Chloroform (CDCl3) | Good general solvent. |
| NMR Spectroscopy | Poorly Soluble Polyesters | Deuterated Trifluoroacetic Acid (TFA-d) | Use with caution due to its acidic nature. |
Experimental Protocols
Protocol 1: Determination of Molecular Weight by GPC/SEC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer into a vial.
-
Add 5 mL of a suitable solvent (e.g., THF or HFIP).
-
Gently agitate the vial until the polymer is fully dissolved. Heating may be required for some polymers.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Appropriate column set for the chosen solvent and expected molecular weight range.
-
-
Analysis Conditions:
-
Mobile Phase: As per the chosen solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C (or higher for high-temperature GPC).
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Use narrow polystyrene or polymethyl methacrylate (PMMA) standards to generate a calibration curve.
-
Protocol 2: Thermal Characterization by DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Crimp the pan to seal it.
-
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
-
Analysis Conditions (Heat-Cool-Heat Cycle):
-
Equilibrate: at 25 °C.
-
First Heating Scan: Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This is to erase the thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to 25 °C at a rate of 10 °C/min.
-
Second Heating Scan: Ramp the temperature again from 25 °C to the high temperature at 10 °C/min. The glass transition (Tg) and melting temperature (Tm) are determined from this second scan.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) with a purge rate of 50 mL/min.
-
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Troubleshooting logic for common characterization issues.
References
how to control the molecular weight of polymers using tetrahydromethyl-1,3-isobenzofurandione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetrahydromethyl-1,3-isobenzofurandione and similar cyclic anhydrides to control the molecular weight of polymers.
Frequently Asked Questions (FAQs)
Q1: What is tetrahydromethyl-1,3-isobenzofurandione and what is its primary role in polymerization?
Tetrahydromethyl-1,3-isobenzofurandione, also known as methyl tetrahydrophthalic anhydride (MTHPA), is a cyclic anhydride commonly used as a curing agent or hardener for epoxy resins. It can also be used as a monomer in the synthesis of polymers like polyesters and polyimides. In these reactions, its primary role is to form cross-linked networks or to build the main polymer chain. While it is a key determinant of the final properties, it is not typically used as a standalone "molecular weight controller" in the way a chain transfer agent is in radical polymerization. Instead, the molecular weight of the resulting polymer is controlled by the stoichiometry between the anhydride and its co-monomer(s).
Q2: How can I use tetrahydromethyl-1,3-isobenzofurandione to control the molecular weight of a polyester or polyimide?
The molecular weight in step-growth polymerizations, such as those used to create polyesters and polyimides, is governed by the stoichiometric ratio of the reacting monomers. Tetrahydromethyl-1,3-isobenzofurandione is a difunctional monomer (the anhydride group can react twice). To control the molecular weight, you can introduce a slight excess of one of the monomers (e.g., the anhydride or a diol/diamine co-monomer). The monomer in excess will cap the ends of the growing polymer chains, preventing further growth and thus limiting the molecular weight. The Carothers equation can be used to predict the degree of polymerization based on the stoichiometric ratio.
Q3: My polymerization reaction with tetrahydromethyl-1,3-isobenzofurandione resulted in a gel. What happened?
Gelation, or the formation of an insoluble cross-linked network, can occur if the functionality of your monomers is not carefully controlled. While tetrahydromethyl-1,3-isobenzofurandione is difunctional, commercial mixtures can sometimes contain impurities with higher functionality. More commonly, if you are reacting it with a monomer that has a functionality greater than two (e.g., glycerol, which has three hydroxyl groups), cross-linking will occur, leading to gelation. It is crucial to ensure that the average functionality of your monomer mixture is close to two if you want to produce a linear, soluble polymer.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Final polymer has a lower molecular weight than expected. | 1. Incorrect Stoichiometry: An excess of one monomer is limiting chain growth. 2. Impurities: The presence of monofunctional impurities can act as chain terminators. 3. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Verify Stoichiometry: Carefully check the purity and molar amounts of your monomers. Aim for a 1:1 molar ratio of functional groups for the highest molecular weight. 2. Purify Monomers: Purify the tetrahydromethyl-1,3-isobenzofurandione and co-monomers before use. 3. Increase Reaction Time/Temperature: Ensure the reaction conditions are sufficient to drive the polymerization to high conversion. |
| Final polymer has a higher molecular weight than expected or is cross-linked. | 1. Incorrect Stoichiometry: The molar ratio of functional groups is too close to 1:1, driving the molecular weight up. 2. Polyfunctional Impurities: Impurities with a functionality greater than 2 are present. 3. Side Reactions: Unwanted side reactions at high temperatures can lead to branching and cross-linking. | 1. Adjust Stoichiometry: Intentionally use a slight excess of one monomer to limit the molecular weight in a controlled manner. 2. Analyze Monomers: Characterize the purity of your starting materials to check for polyfunctional species. 3. Optimize Reaction Conditions: Lower the reaction temperature or use a catalyst that minimizes side reactions. |
| Poor batch-to-batch reproducibility of molecular weight. | 1. Variability in Monomer Purity: Different batches of monomers may have different purity levels or isomer distributions. 2. Inaccurate Measurements: Small errors in weighing monomers can lead to significant changes in stoichiometry. 3. Inconsistent Reaction Conditions: Variations in temperature, time, or mixing can affect the final molecular weight. | 1. Standardize Materials: Use monomers from the same batch or thoroughly characterize each new batch. 2. Use Precise Weighing: Employ analytical balances and ensure accurate measurements of all reactants. 3. Maintain Consistent Conditions: Use well-calibrated equipment and carefully control all reaction parameters. |
Experimental Protocols
Protocol: Synthesis of a Polyester using Tetrahydromethyl-1,3-isobenzofurandione and a Diol
This protocol describes a general procedure for synthesizing a linear polyester with controlled molecular weight by adjusting the monomer stoichiometry.
-
Monomer Preparation:
-
Dry the tetrahydromethyl-1,3-isobenzofurandione and the diol (e.g., 1,6-hexanediol) under vacuum at a temperature below their melting points for at least 24 hours to remove any moisture.
-
Accurately weigh the desired molar amounts of the anhydride and the diol into a reaction vessel. To control the molecular weight, use a slight molar excess of the diol (e.g., a 1:1.05 ratio of anhydride to diol).
-
-
Polymerization:
-
Equip the reaction vessel with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the mixture to a temperature sufficient to melt the monomers and initiate the reaction (e.g., 180-200°C).
-
The reaction proceeds through the opening of the anhydride ring by the hydroxyl groups of the diol, forming an ester and a carboxylic acid.
-
Continue heating under a nitrogen blanket for several hours to promote the esterification reaction and increase the molecular weight. Water will be evolved as a byproduct.
-
-
Purification and Characterization:
-
Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the molecular weight and molecular weight distribution of the purified polymer using Gel Permeation Chromatography (GPC).
-
Visualizations
Technical Support Center: Enhancing the Solubility of Tetrahydromethyl-1,3-isobenzofurandione-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydromethyl-1,3-isobenzofurandione-based polymers, also known as methylhexahydrophthalic anhydride (MHHPA)-based polyanhydrides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the solubility of these polymers.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My MHHPA-based homopolymer has very poor solubility in aqueous solutions. How can I improve this?
A1: MHHPA is an aromatic anhydride, and its homopolymers are inherently hydrophobic, leading to low aqueous solubility. The most effective strategy to enhance solubility is to introduce hydrophilic segments into the polymer backbone through copolymerization. A common and effective approach is to copolymerize MHHPA with a hydrophilic monomer like polyethylene glycol (PEG). The ether linkages in PEG are hydrophilic and can significantly increase the overall water solubility of the resulting copolymer.[1][2] The ratio of MHHPA to PEG will directly influence the solubility, with higher PEG content leading to greater aqueous solubility.
Q2: I've synthesized an MHHPA-co-PEG polymer, but the solubility is still not as high as I expected. What factors could be affecting this?
A2: Several factors can influence the final solubility of your MHHPA-co-PEG copolymer:
-
Molar Ratio of Monomers: The ratio of the hydrophobic monomer (MHHPA) to the hydrophilic monomer (PEG) is the primary determinant of the copolymer's solubility. A higher proportion of PEG will result in a more hydrophilic and water-soluble polymer. You may need to synthesize a series of copolymers with varying MHHPA:PEG ratios to achieve the desired solubility profile.
-
Molecular Weight of the Polymer: Generally, lower molecular weight polymers tend to be more soluble than their high molecular weight counterparts. You can control the molecular weight during polymerization by adjusting the reaction time, temperature, and the monomer-to-initiator ratio.
-
Molecular Weight of the PEG Comonomer: The chain length of the PEG used in the copolymerization will also affect solubility. Using a higher molecular weight PEG (e.g., PEG 4000 vs. PEG 2000) can increase the overall hydrophilicity of the copolymer.
-
Polymer Purity: The presence of unreacted hydrophobic MHHPA monomer or homopolymer can significantly reduce the overall solubility. Ensure your purification process effectively removes these impurities.
Q3: I am trying to formulate my MHHPA-based polymer for drug delivery, but the polymer precipitates when the drug is loaded. What can I do?
A3: This issue often arises from the poor miscibility of the drug and the polymer or the overall low solubility of the drug-polymer matrix. A highly effective technique to overcome this is to formulate a solid dispersion . In a solid dispersion, the drug is dispersed in a polymer matrix, often in an amorphous state, which can significantly enhance the dissolution rate and apparent solubility of both the drug and the polymer system.[3][4][5]
Commonly used carriers for solid dispersions that can be compatible with your MHHPA-based polymer include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
The choice of carrier will depend on the specific properties of your drug and polymer.[6]
Q4: What is the best method to prepare a solid dispersion with my MHHPA-based polymer?
A4: The two most common and effective methods for preparing solid dispersions are solvent evaporation and hot-melt extrusion .
-
Solvent Evaporation: This method involves dissolving both the drug and the polymer in a common organic solvent, followed by the removal of the solvent. This technique is suitable for thermolabile drugs as it avoids high temperatures.[4]
-
Hot-Melt Extrusion (HME): HME involves mixing the drug and polymer and then processing the mixture through an extruder at an elevated temperature. This method is solvent-free and can be a continuous manufacturing process, making it scalable.[7]
The choice between these methods will depend on the thermal stability of your drug and polymer, as well as the desired final dosage form.
Quantitative Data on Solubility Enhancement
While specific quantitative data for MHHPA-based polymers is limited in publicly available literature, the following table illustrates the expected trend of increased aqueous solubility with the incorporation of a hydrophilic comonomer, based on studies of similar polyanhydride systems. The data presented here is a representative example to guide your experimental design.
| Polymer Composition (Molar Ratio) | Hydrophilic Comonomer | Expected Aqueous Solubility |
| MHHPA Homopolymer | None | Very Low (< 0.1 mg/mL) |
| MHHPA:PEG (80:20) | PEG 2000 | Low to Moderate |
| MHHPA:PEG (50:50) | PEG 2000 | Moderate to High |
| MHHPA:PEG (20:80) | PEG 2000 | High (> 10 mg/mL) |
| MHHPA:PEG (50:50) | PEG 4000 | Higher than with PEG 2000 |
Note: The actual solubility values will need to be determined experimentally for your specific MHHPA-co-PEG copolymers.
Experimental Protocols
Protocol 1: Synthesis of MHHPA-co-PEG Polyanhydride by Melt Polycondensation
This protocol describes the synthesis of a copolymer of methylhexahydrophthalic anhydride (MHHPA) and polyethylene glycol (PEG).
Materials:
-
Methylhexahydrophthalic anhydride (MHHPA)
-
Polyethylene glycol (PEG), molecular weight 2000 or 4000 g/mol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Toluene
-
Petroleum ether
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Pre-polymer Synthesis:
-
In a three-neck round-bottom flask equipped with a nitrogen inlet, a condenser, and a magnetic stirrer, add MHHPA and a 10-fold molar excess of acetic anhydride.
-
Heat the mixture to reflux under a nitrogen atmosphere for 30 minutes to form the MHHPA-anhydride prepolymer.
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum.
-
-
Copolymerization:
-
To the flask containing the MHHPA prepolymer, add the desired molar amount of PEG and a catalytic amount of DMAP.
-
Heat the mixture to 180°C under a nitrogen atmosphere with constant stirring.
-
Apply a high vacuum (e.g., < 1 mmHg) to the system to remove the acetic acid formed during the reaction and drive the polymerization.
-
Continue the reaction for 90-120 minutes. The viscosity of the mixture will increase as the polymer forms.
-
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of cold petroleum ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh petroleum ether and dry it under vacuum at room temperature.
-
Protocol 2: Preparation of an MHHPA-based Polymer Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of a drug with an MHHPA-based polymer.
Materials:
-
MHHPA-based polymer (homopolymer or copolymer)
-
Active Pharmaceutical Ingredient (API)
-
A suitable carrier polymer (e.g., PVP K30, HPMC)
-
A common volatile organic solvent (e.g., dichloromethane, acetone, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Accurately weigh the API and the MHHPA-based polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
If using a carrier polymer, weigh it according to the desired formulation ratio.
-
Dissolve all components in a minimal amount of the chosen common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent and the glass transition temperatures of the polymers.
-
Continue evaporation until a thin film or solid mass is formed on the wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Transfer the material to a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Post-processing:
-
The resulting solid dispersion can be gently ground and sieved to obtain a uniform powder.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
Caption: Experimental workflow for enhancing polymer solubility.
Caption: Strategies to enhance MHHPA polymer solubility.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
degradation pathways of tetrahydromethyl-1,3-isobenzofurandione and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione, focusing on its degradation pathways and strategies to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione?
The principal degradation pathway for 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione, a cyclic anhydride, is hydrolysis. In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid, 4-methyl-4-cyclohexene-1,2-dicarboxylic acid. This reaction can be catalyzed by both acids and bases.
Q2: What are the key factors that influence the rate of degradation?
Several factors can influence the stability of 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione:
-
Water/Moisture: As hydrolysis is the main degradation route, the presence of water is the most critical factor.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[1]
-
pH: The hydrolysis of anhydrides can be catalyzed by both acidic and basic conditions.
-
Solvent: Protic solvents, especially those containing water, can facilitate degradation. The solubility of the anhydride in the reaction medium also plays a role; degradation is faster when the compound is in the same phase as water.[1]
-
Presence of Nucleophiles: Other nucleophiles, such as alcohols and amines, can also react with the anhydride ring, leading to the formation of esters or amides, respectively.[2]
Q3: How can I detect degradation of my sample?
Degradation can be monitored by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the anhydride from its dicarboxylic acid degradation product.[3] The appearance of a new peak corresponding to the more polar diacid and a decrease in the area of the anhydride peak indicates degradation.
-
Infrared (IR) Spectroscopy: Cyclic anhydrides exhibit two characteristic carbonyl (C=O) stretching peaks.[2] The disappearance or change in the intensity of these peaks, coupled with the appearance of a broad hydroxyl (-OH) stretch from the carboxylic acid, signifies hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons adjacent to the carbonyl groups can be observed upon hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or poor reaction yield. | Degradation of the starting material. | Ensure the compound is stored in a desiccator and handled under anhydrous conditions. Use freshly opened solvents and dry glassware. |
| Appearance of an unexpected, more polar spot on TLC. | Hydrolysis to the dicarboxylic acid. | Minimize exposure to atmospheric moisture. Consider running reactions under an inert atmosphere (e.g., nitrogen or argon). |
| The compound appears discolored or has changed in physical appearance. | Potential thermal degradation or reaction with impurities. | Store the compound at the recommended temperature and away from light. For long-term storage, consider refrigeration in a tightly sealed container. Some related compounds like maleic anhydride can be stabilized with specific additives to prevent discoloration, though this would need to be tested for your specific application.[4][5] |
| Difficulty dissolving the compound in a non-polar solvent after storage. | The compound may have hydrolyzed to the more polar dicarboxylic acid, which has different solubility properties. | Confirm the identity of the material using an appropriate analytical technique (e.g., IR or NMR) before use. |
Stability Influencing Factors
| Factor | Influence on Stability | Mitigation Strategy |
| Moisture | High | Store in a desiccator; handle in a glove box or under inert atmosphere; use anhydrous solvents. |
| Temperature | Moderate to High | Store at recommended temperatures; avoid unnecessary heating. The rate of hydrolysis is strongly temperature-dependent.[1] |
| pH | High (acidic or basic) | Maintain neutral pH unless the reaction chemistry requires acidic or basic conditions. Buffer the reaction mixture if necessary. |
| Nucleophiles | High | Avoid the presence of unintended nucleophiles (e.g., alcohols, amines) in the reaction mixture. |
Experimental Protocols
Protocol: Evaluation of Hydrolytic Stability of 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione
Objective: To determine the rate of hydrolysis of 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione under specific conditions (e.g., buffered aqueous solution at a set temperature).
Materials:
-
3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4, or other desired pH)
-
HPLC system with a C18 column
-
Constant temperature water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the anhydride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Initiation of Degradation Study:
-
Pre-warm the phosphate buffer to the desired temperature (e.g., 37 °C).
-
Add a small aliquot of the anhydride stock solution to the pre-warmed buffer to achieve the final desired concentration. Ensure the volume of acetonitrile is low to minimize its effect on the reaction.
-
Immediately vortex the solution and take the first sample (t=0).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.
-
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC. A suitable mobile phase could consist of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure good peak shape.[3]
-
Monitor the disappearance of the anhydride peak and the appearance of the dicarboxylic acid peak.
-
-
Data Analysis:
-
Calculate the percentage of the anhydride remaining at each time point.
-
Plot the natural logarithm of the anhydride concentration versus time. The slope of this line will give the pseudo-first-order rate constant for hydrolysis.
-
Visualizations
Caption: Primary degradation pathway of 3a,4,7,7a-tetrahydro-4-methyl-1,3-isobenzofurandione.
References
- 1. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | SIELC Technologies [sielc.com]
- 4. US5157130A - Method of preventing discoloring of maleic anhydride - Google Patents [patents.google.com]
- 5. JP2767851B2 - Method for preventing discoloration of maleic anhydride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Validation of Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of chemical intermediates is paramount. Tetrahydromethyl-1,3-isobenzofurandione, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and polymers, is no exception.[1][2] Its purity can significantly impact the safety and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of tetrahydromethyl-1,3-isobenzofurandione purity. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the optimal method for their specific needs.
Principles of Purity Determination: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4] For a moderately polar compound like tetrahydromethyl-1,3-isobenzofurandione, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the analyte's polarity, with less polar compounds eluting later.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[4] In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio, providing a high degree of specificity.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis of tetrahydromethyl-1,3-isobenzofurandione depends on several factors, including the nature of potential impurities and the desired analytical outcome.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Primary Impurity Detection | Excellent for detecting the primary hydrolysis product, the corresponding dicarboxylic acid, which is non-volatile. | May not directly detect the non-volatile dicarboxylic acid without derivatization. |
| Sensitivity | Good sensitivity, typically in the parts-per-million (ppm) range with UV detection. | Excellent sensitivity, often reaching parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM). |
| Specificity | Good specificity with UV detection, but co-eluting impurities with similar UV spectra can be a challenge. | High specificity due to mass spectral data, allowing for positive identification of impurities. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization for non-volatile impurities. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs.[3] |
Experimental Protocols
Below are detailed, representative protocols for the analysis of tetrahydromethyl-1,3-isobenzofurandione by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is optimized for the simultaneous determination of tetrahydromethyl-1,3-isobenzofurandione and its primary, non-volatile impurity, the corresponding dicarboxylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control the pH and ensure good peak shape.
-
Standard Preparation: Accurately weigh and dissolve tetrahydromethyl-1,3-isobenzofurandione reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the detection of volatile impurities and the parent compound.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Tetrahydromethyl-1,3-isobenzofurandione reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Analysis: Inject the prepared solutions and acquire the data. Identify and quantify impurities based on their retention times and mass spectra, comparing them to a spectral library or reference standards.
Quantitative Data Summary
The following table presents representative data from the purity analysis of a single batch of tetrahydromethyl-1,3-isobenzofurandione using both HPLC and GC-MS.
| Parameter | HPLC Results | GC-MS Results |
| Retention Time (Main Peak) | 4.5 min | 12.8 min |
| Purity (Area %) | 99.5% | 99.8% |
| Identified Impurities | Dicarboxylic Acid (0.4%) at 2.1 min | Maleic Anhydride (0.15%) at 5.2 min |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppm |
| Limit of Quantitation (LOQ) | ~30 ppm | ~3 ppm |
Visualizing the Analytical Workflow
To better illustrate the logical flow of the purity validation process, the following diagrams were created using Graphviz.
Caption: Analytical workflow for purity validation.
Caption: HPLC vs. GC-MS performance comparison.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of tetrahydromethyl-1,3-isobenzofurandione. The optimal choice depends on the specific analytical goals.
-
HPLC is the preferred method for routine quality control and for accurately quantifying the primary, non-volatile hydrolysis impurity. Its operational simplicity and lower cost make it an attractive option for high-throughput environments.
-
GC-MS excels in the identification and quantification of unknown volatile impurities due to its high sensitivity and the structural information provided by mass spectrometry. It is an invaluable tool for in-depth impurity profiling and for investigations into potential side-reactions during synthesis.
For comprehensive purity validation, a combination of both techniques is often the most robust approach, providing a complete picture of both volatile and non-volatile impurities. This integrated strategy ensures the highest quality of tetrahydromethyl-1,3-isobenzofurandione for its intended applications in research and drug development.
References
- 1. Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Tetrahydromethyl-1,3-isobenzofurandione丨CAS 11070-44-3 Manufacturers Suppliers Factory [leapchem.com]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Study of Tetrahydromethyl-1,3-isobenzofurandione with Other Cyclic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of tetrahydromethyl-1,3-isobenzofurandione against other commonly used cyclic anhydrides: phthalic anhydride, maleic anhydride, and succinic anhydride. The comparison focuses on their physicochemical properties, reactivity, and thermal stability, supported by available experimental data. This document aims to assist researchers in selecting the appropriate cyclic anhydride for their specific applications in drug development, polymer chemistry, and organic synthesis.
Physicochemical Properties
The selection of a cyclic anhydride is often dictated by its physical and chemical properties, which influence its handling, solubility in reaction media, and storage requirements. The following table summarizes the key physicochemical properties of tetrahydromethyl-1,3-isobenzofurandione and its counterparts.
| Property | Tetrahydromethyl-1,3-isobenzofurandione | Phthalic Anhydride | Maleic Anhydride | Succinic Anhydride |
| CAS Number | 11070-44-3[1][2][3] | 85-44-9 | 108-31-6[4] | 108-30-5[5] |
| Molecular Formula | C₉H₁₀O₃[2][3] | C₈H₄O₃[6] | C₄H₂O₃[7][8] | C₄H₄O₃[5] |
| Molecular Weight ( g/mol ) | 166.17[2][3] | 148.12[6] | 98.06[7][8] | 100.07 |
| Appearance | Colorless to light yellow liquid[1] | White crystalline solid[6][9] | Colorless crystalline needles or white solid[4][7] | Colorless needles or white crystalline solid[10] |
| Melting Point (°C) | < -15[11] | 131[6] | 52.8[7][8] | 119-120[12] |
| Boiling Point (°C) | 290-306.7[11] | 284.5-295[6][9] | 202[7][8] | 261[12] |
| Solubility | Soluble in common organic solvents.[1][13][14] | Slightly soluble in water; soluble in ethanol, benzene, acetone.[6][9][15] | Soluble in water (reacts), ethanol, ether; slightly soluble in petroleum ether and carbon tetrachloride.[7][16] | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.[10][17] |
Reactivity Profile
The reactivity of cyclic anhydrides is centered around the electrophilic nature of the carbonyl carbons, making them susceptible to nucleophilic attack. This reactivity is crucial for their application in synthesis.
Hydrolysis
Cyclic anhydrides react with water to form their corresponding dicarboxylic acids. The rate of hydrolysis is an important consideration for applications in aqueous environments or for storage.
| Anhydride | Hydrolysis Rate Data |
| Tetrahydromethyl-1,3-isobenzofurandione | No specific kinetic data found. It is noted to be sensitive to moisture.[1][14] |
| Phthalic Anhydride | The kinetics of hydrolysis have been studied, and the reaction is accelerated by bases.[4][8][9] The rate constant for the uncatalyzed reaction is relatively low. |
| Maleic Anhydride | Reacts readily with water to form maleic acid.[7][16] The hydrolysis can be complex and is influenced by pH.[18] |
| Succinic Anhydride | Hydrolyzes readily to form succinic acid.[19] The half-life in water at 25°C is approximately 4.3 minutes.[20] |
Esterification
The reaction with alcohols to form esters is a primary application of cyclic anhydrides. This reaction proceeds via nucleophilic acyl substitution.
| Anhydride | Esterification Reactivity |
| Tetrahydromethyl-1,3-isobenzofurandione | The reactive anhydride functionality allows for efficient condensation and ring-opening reactions under mild conditions.[1][14] |
| Phthalic Anhydride | Widely used in the production of phthalate esters, which are common plasticizers. The reaction is typically catalyzed by acids. |
| Maleic Anhydride | Reacts with alcohols to form monoesters, and the reaction can proceed to the diester. The kinetics of esterification with butanols have been investigated.[21] |
| Succinic Anhydride | Reacts with alcohols to yield monoesters.[19] It is used in the synthesis of various esters for pharmaceutical and other applications. |
General Reaction Pathway for Nucleophilic Acyl Substitution
Thermal Stability
Thermal stability is a critical parameter for applications that involve heating, such as polymerization reactions. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.
| Anhydride | Thermal Stability Data (from TGA where available) |
| Tetrahydromethyl-1,3-isobenzofurandione | No specific TGA data found. It is described as having high chemical stability.[1][14] |
| Phthalic Anhydride | Stable under a wide range of temperatures.[6] |
| Maleic Anhydride | TGA data shows onset of degradation around 60.62°C and maximum degradation at 150.49°C.[22] |
| Succinic Anhydride | No specific TGA data found in the searched results. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key experiments cited in this guide.
Determination of Solubility
A standard method for determining the solubility of a compound in a given solvent involves the preparation of a saturated solution followed by quantitative analysis.
Kinetic Analysis of Hydrolysis
The rate of hydrolysis can be monitored by various analytical techniques, such as UV-Vis spectroscopy or by measuring the change in pH over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of the cyclic anhydride in a suitable organic solvent (e.g., dioxane) to prevent premature hydrolysis.
-
Reaction Initiation: Inject a small aliquot of the stock solution into a buffered aqueous solution at a constant temperature.
-
Monitoring: Monitor the change in absorbance at a specific wavelength corresponding to the anhydride or the product dicarboxylic acid over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the pseudo-first-order rate constant (k_obs) from the exponential decay of the reactant concentration. By performing the experiment at different pH values, the pH-rate profile can be determined.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the cyclic anhydride (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). Select the purge gas (e.g., nitrogen for an inert atmosphere).
-
Analysis: Initiate the analysis. The instrument will record the sample mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.
Conclusion
Tetrahydromethyl-1,3-isobenzofurandione presents as a versatile liquid cyclic anhydride with a favorable profile for applications requiring good solubility in organic solvents and high thermal stability. Its reactivity is comparable to other cyclic anhydrides, making it a suitable candidate for various synthetic applications, including as a hardener for epoxy resins and an intermediate in pharmaceutical and polymer synthesis.
In comparison:
-
Phthalic anhydride is a high-melting solid, well-established for producing plasticizers and alkyd resins.
-
Maleic anhydride is a more reactive, lower-melting solid, often utilized in Diels-Alder reactions and for the production of unsaturated polyester resins.
-
Succinic anhydride is a solid with moderate reactivity, commonly employed in the synthesis of pharmaceuticals and as a cross-linking agent.
The choice between these anhydrides will ultimately depend on the specific requirements of the application, including the desired physical state of the reagent, solvent compatibility, reactivity under specific conditions, and the thermal stability needed for the process. Further quantitative experimental data for tetrahydromethyl-1,3-isobenzofurandione would be beneficial for a more direct and comprehensive comparison.
References
- 1. Succinic anhydride [webbook.nist.gov]
- 2. Maleic anhydride [webbook.nist.gov]
- 3. mpbio.com [mpbio.com]
- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Succinic anhydride, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 12. selleckchem.com [selleckchem.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. China Tetrahydromethyl-1,3-isobenzofurandione丨CAS 11070-44-3 Manufacturers Suppliers Factory [leapchem.com]
- 15. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]
- 16. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 17. Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures [inis.iaea.org]
- 18. koyonchem.com [koyonchem.com]
- 19. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 20. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Tetrahydromethyl-1,3-isobenzofurandione and Phthalic Anhydride as Epoxy Curing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate curing agent is paramount in determining the final properties of epoxy resins. This guide provides a detailed comparison of two commonly used anhydride curing agents: Tetrahydromethyl-1,3-isobenzofurandione (MTHPA) and Phthalic Anhydride (PA). By examining their performance through experimental data, this document aims to facilitate an informed decision-making process for your specific application.
This comparison delves into the key performance indicators of epoxy resins cured with MTHPA and PA, including mechanical strength, thermal stability, and processing characteristics. The data presented is a synthesis of findings from various studies to provide a comprehensive overview.
Executive Summary
Epoxy resins cured with MTHPA generally exhibit superior thermal stability and mechanical performance compared to those cured with phthalic anhydride. MTHPA-cured systems are characterized by a higher glass transition temperature (Tg) and better retention of mechanical properties at elevated temperatures. Phthalic anhydride, while a more cost-effective option, typically results in cured resins with lower thermal resistance. The choice between these two curing agents will ultimately depend on the specific performance requirements and cost constraints of the application.
Performance Data Comparison
The following tables summarize the quantitative data on the performance of epoxy resins cured with MTHPA and Phthalic Anhydride. The data has been compiled from various sources and is intended for comparative purposes. The base epoxy resin used in these studies is Diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin.
| Property | Curing Agent | Test Method | Value |
| Glass Transition Temperature (Tg) | MTHPA | DSC | ~125 °C[1] |
| Phthalic Anhydride | DSC | 110-147 °C (Heat Distortion Temperature)[2] | |
| Tensile Strength | MTHPA | ASTM D638 | No specific value found in searches |
| Phthalic Anhydride | ASTM D638 | Decreased with addition to an epoxy/poly(amino amide) system[2] | |
| Young's Modulus | MTHPA | - | Higher than nadic anhydride cured system[3] |
| Phthalic Anhydride | - | No specific value found in searches | |
| Flexural Strength | MTHPA | ASTM D790 | No specific value found in searches |
| Phthalic Anhydride | - | No specific value found in searches | |
| Thermal Stability (Decomposition Temp.) | MTHPA | TGA | Higher than nadic anhydride cured system[3] |
| Phthalic Anhydride | TGA | Lower than phenolic resin-cured epoxy[4] |
Key Performance Differences
Thermal Stability: MTHPA consistently demonstrates a higher glass transition temperature (Tg) when compared to phthalic anhydride in similar epoxy systems. A higher Tg indicates better performance at elevated temperatures, making MTHPA a suitable choice for applications requiring thermal resistance.[1][4] Thermogravimetric analysis (TGA) data also suggests that MTHPA-cured epoxies have a higher onset temperature for thermal decomposition.[3]
Mechanical Properties: While direct comparative data for a neat epoxy-PA system is limited in the search results, available information suggests that MTHPA contributes to superior mechanical performance. For instance, an MTHPA-cured DGEBA system was found to have a higher Young's modulus compared to a system cured with another anhydride.[3] Conversely, the addition of phthalic anhydride to an epoxy/poly(amino amide) formulation was shown to decrease tensile strength.[2]
Processing Characteristics: MTHPA is known to provide a longer pot life, which is the working time of the mixed epoxy system. This allows for greater flexibility in processing, especially for larger or more complex parts. Both MTHPA and phthalic anhydride exhibit a low exotherm during the curing reaction, which is advantageous for preventing thermal stress and cracking in large castings.
Experimental Protocols
To ensure accurate and reproducible results when evaluating curing agents, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the cured epoxy resin is placed in an aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample is heated at a controlled rate, typically 10°C/min or 20°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
-
For partially cured samples, Modulated DSC (MDSC) can be used to separate the glass transition from curing exotherms.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, weighed sample (typically 10-20 mg) of the cured epoxy resin is placed in a TGA pan.
-
The sample is heated at a constant rate, for example, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Mechanical Properties Testing
-
Tensile Testing (ASTM D638):
-
Standard "dog-bone" shaped specimens of the cured epoxy are prepared.
-
The specimen is placed in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fails.
-
The tensile strength (maximum stress) and modulus of elasticity (stiffness) are calculated from the stress-strain curve.
-
-
Flexural Testing (ASTM D790):
-
Rectangular bar specimens of the cured epoxy are prepared.
-
The specimen is placed on two supports, and a load is applied to the center (3-point bending).
-
The load is applied at a constant rate until the specimen breaks or reaches a specified strain.
-
The flexural strength and flexural modulus are calculated.
-
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the logical flow of the experimental process for comparing the curing agents and the chemical reaction pathways involved in the curing process.
References
Comparative Guide to Analytical Methods for the Cross-Validation of Tetrahydromethyl-1,3-isobenzofurandione
This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the analytical techniques that could be employed and validated for the quantification of tetrahydromethyl-1,3-isobenzofurandione.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of organic compounds. For a compound like tetrahydromethyl-1,3-isobenzofurandione, which is prone to hydrolysis to its corresponding dicarboxylic acid, a reversed-phase HPLC method is often suitable.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
A common approach for the analysis of cyclic anhydrides and their corresponding acids is reversed-phase HPLC.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][4]
-
Mobile Phase: A gradient elution with an aqueous component and an organic modifier is typically used. For instance, a mixture of an acidic buffer (e.g., 0.1% perchloric acid or a phosphate buffer at low pH) and acetonitrile.[1][3] The low pH of the mobile phase helps in suppressing the ionization of the carboxylic acid, leading to better retention and peak shape.
-
Detection: UV detection at a wavelength of 210-230 nm is generally suitable for detecting the carboxyl group.[3][4][5]
-
Sample Preparation: Samples containing tetrahydromethyl-1,3-isobenzofurandione would be dissolved in a suitable solvent, such as acetonitrile or the mobile phase, and filtered through a 0.45 µm filter before injection. It is crucial to control the water content in the sample and solvent to minimize the hydrolysis of the anhydride.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method based on the International Council for Harmonisation (ICH) guidelines.[6][7][8]
| Parameter | Acceptance Criteria | Description |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] | This is demonstrated by the separation of the analyte peak from other potential components. |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[8] | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6][7][8] |
| Range | The range should cover from 80% to 120% of the test concentration for an assay.[8] | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | Recovery of 98.0% to 102.0%. | The closeness of the test results obtained by the method to the true value.[6][7][8] |
| Precision | Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%.[6] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[7] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[7] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. | A measure of the method's capacity to remain unaffected by small variations in method parameters, providing an indication of its reliability during normal usage. |
Mandatory Visualization: HPLC Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of a substance by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like tetrahydromethyl-1,3-isobenzofurandione, GC-MS can be a highly specific and sensitive method. However, due to the polarity and potential thermal lability of the hydrolyzed dicarboxylic acid, derivatization is often required.[9][10]
Experimental Protocol: GC-MS with Derivatization
A typical GC-MS method for the analysis of cyclic anhydrides or their corresponding dicarboxylic acids would involve a derivatization step to increase volatility and thermal stability.[9][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification or silylation are common derivatization techniques for carboxylic acids.[9][10] For example, using BF₃/methanol for esterification or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[9][10]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection mode.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analytes. For example, starting at a low temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Data Presentation: GC-MS Method Validation Parameters
The validation parameters for a GC-MS method are similar to those for HPLC and are guided by ICH principles.
| Parameter | Acceptance Criteria | Description |
| Specificity | The method should demonstrate selectivity for the analyte in the presence of other sample components. | Confirmed by the retention time and the mass spectrum of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. | The response of the detector should be proportional to the concentration of the analyte over a defined range. |
| Range | The specified range should be validated with respect to linearity, accuracy, and precision. | The concentration interval over which the method is demonstrated to be reliable. |
| Accuracy | Recovery of 98.0% to 102.0%. | The agreement between the measured value and the true value. |
| Precision | Repeatability (intra-day precision): RSD ≤ 15%. Intermediate precision (inter-day precision): RSD ≤ 15%. (Note: Acceptance criteria can be wider for trace analysis). | The variability of the measurements under the same and different conditions. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | The method should be resilient to small variations in parameters such as injection volume, temperature program, and gas flow rate. | Evaluates the reliability of the method with respect to deliberate variations in method parameters. |
Mandatory Visualization: GC-MS Experimental Workflow
Caption: A general workflow for the quantitative analysis of a substance by GC-MS following derivatization.
References
- 1. An example of quality control of fine chemical intermediates: related impurity analysis of industrial phthalic anhydride by reversed-phase high-performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google Patents [patents.google.com]
- 4. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Ich guidelines for validation final | PPTX [slideshare.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
benchmarking the thermal properties of polyimides derived from tetrahydromethyl-1,3-isobenzofurandione
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties are largely dictated by their molecular structure, particularly the nature of the dianhydride and diamine monomers used in their synthesis. This guide provides a comparative analysis of the thermal properties of polyimides derived from aliphatic or cycloaliphatic dianhydrides versus those synthesized from fully aromatic dianhydrides. This comparison is pertinent for researchers and scientists in materials science and engineering who are developing advanced polymers for applications in aerospace, electronics, and other demanding fields.
While the specific monomer tetrahydromethyl-1,3-isobenzofurandione is not extensively documented in the synthesis of polyimides, its hydrogenated ring structure provides a basis for a broader discussion on the influence of aliphatic moieties on the thermal characteristics of polyimides. The introduction of non-aromatic, flexible structures into the rigid polyimide backbone significantly alters their thermal behavior.
Comparative Thermal Properties
The primary trade-off between aliphatic and aromatic polyimides lies in the balance between processability and high-temperature performance. Aromatic polyimides are known for their superior thermal stability due to the rigid and planar nature of the aromatic rings, which leads to strong intermolecular interactions.[2] Conversely, the introduction of aliphatic segments disrupts this rigidity, leading to lower glass transition temperatures and reduced thermal stability, but often improving solubility and processability.[3]
Below is a summary of key thermal properties for representative aliphatic/cycloaliphatic and aromatic polyimides.
| Property | Polyimide Type | Dianhydride | Diamine | Value |
| Glass Transition Temperature (Tg) | Aromatic | BPADA | BZ | 250 °C[4] |
| Aromatic | BPDA | PFMB | > 300 °C[1] | |
| Cycloaliphatic | HBPDA | BZ | 243 °C[4] | |
| Aliphatic-Aromatic | BTDA | DAB | 175 °C[5] | |
| Decomposition Temperature (T5%) | Aromatic | BPADA | FDN | 377 °C[4] |
| Aromatic | BPDA | DMB | > 400 °C (in air)[1] | |
| Cycloaliphatic | HBPDA | FDN | 358 °C[4] | |
| Aliphatic-Aromatic | BOCA | MMDA | 385 °C[6] | |
| Coefficient of Thermal Expansion (CTE) | Aromatic | sBPDA | PPD | 3.1 ppm/K[7] |
| Cycloaliphatic | HPMDA | MeDABA | 33.4 x 10-6/K[8] | |
| Cycloaliphatic | HBPDA | MeDABA | 55.3 x 10-6/K[8] |
Note: The values presented are from different studies and should be considered as illustrative examples. Direct comparison may be limited by variations in experimental conditions.
Experimental Protocols
Accurate and reproducible measurement of thermal properties is crucial for material characterization. The following are generalized experimental protocols for the key thermal analysis techniques used for polyimides.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a polymer.
-
Instrument: TGA analyzer
-
Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is placed in an alumina or platinum crucible.[9]
-
Procedure:
-
The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min.[1][10]
-
The heating is performed under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-100 mL/min).[6][10]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T5%).
-
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation: A small sample (5-10 mg) is encapsulated in an aluminum pan.[6]
-
Procedure:
-
The sample and an empty reference pan are heated and cooled at a controlled rate, typically 10 °C/min.[6]
-
A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer. The Tg is typically determined from the second heating scan.[6]
-
The heat flow to the sample and reference is monitored, and the difference in heat flow is plotted against temperature.
-
The Tg is observed as a step change in the baseline of the DSC thermogram.
-
Thermomechanical Analysis (TMA)
TMA is used to measure the coefficient of thermal expansion (CTE) and can also determine the Tg.
-
Instrument: Thermomechanical Analyzer
-
Sample Preparation: A rectangular film specimen is prepared with precise dimensions.
-
Procedure:
-
The sample is placed in the TMA furnace, and a small, constant force is applied.
-
The sample is heated at a controlled rate, for instance, 5 °C/min, under a nitrogen atmosphere.[11][12]
-
The change in the sample's dimension (length) is measured as a function of temperature.
-
The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range (e.g., 50-250 °C).[8][11]
-
Visualizing the Synthesis of Polyimides
The general synthesis of polyimides involves a two-step process. The first step is the formation of a poly(amic acid) precursor from the reaction of a dianhydride and a diamine. The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final polyimide, which can be achieved either thermally or chemically.
Caption: General two-step synthesis of polyimides.
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. zeusinc.com [zeusinc.com]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. joam.inoe.ro [joam.inoe.ro]
- 7. mdpi.com [mdpi.com]
- 8. Reduced Coefficients of Linear Thermal Expansion of Colorless and Transparent Semi-Alicyclic Polyimide Films via Incorporation of Rigid-Rod Amide Moiety: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Structure of Tetrahydromethyl-1,3-isobenzofurandione Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the products formed from the reaction of tetrahydromethyl-1,3-isobenzofurandione, also known as methyltetrahydrophthalic anhydride (MTHPA), with primary amines. It includes a review of common synthetic methods, detailed experimental protocols, and a comparison of quantitative data to aid in the selection of optimal reaction pathways.
The reaction of tetrahydromethyl-1,3-isobenzofurandione with primary amines is a fundamental transformation in organic synthesis, leading to the formation of N-substituted methyltetrahydrophthalamic acids, which can subsequently be cyclized to the corresponding N-substituted methyltetrahydrophthalimides. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other functional materials. This guide explores the nuances of this reaction, offering a clear comparison of different synthetic approaches and their outcomes.
Reaction Pathway and Product Confirmation
The primary reaction pathway involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction results in the formation of a phthalamic acid intermediate. Subsequent dehydration, typically through heating, leads to the formation of the cyclic imide product. The general reaction scheme is depicted below.
Figure 1. General reaction pathway for the formation of N-substituted methyltetrahydrophthalimides from tetrahydromethyl-1,3-isobenzofurandione.
Comparative Analysis of Synthetic Methodologies
Several methods can be employed for the synthesis of N-substituted methyltetrahydrophthalimides. The choice of method often depends on the desired yield, purity, reaction time, and the nature of the starting amine. Below is a comparison of common approaches.
Conventional Heating
This is the most traditional method, involving the direct reaction of tetrahydromethyl-1,3-isobenzofurandione with a primary amine in a suitable solvent, such as acetic acid, followed by heating to induce cyclization.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic Anhydride | Primary Amines | Acetic Acid | 110 | Not Specified | 86-98 | [1] |
| Phthalic Anhydride | 4-Aminobenzaldehyde | Dichloromethane | 15-20 | 8 | 58 | [1] |
Note: Data for phthalic anhydride is used as a proxy due to the lack of specific data for tetrahydromethyl-1,3-isobenzofurandione in the reviewed literature.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.
| Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |
| Phthalic Anhydride | Various Amines | Microwave, 150-250 °C | 3-10 | 52-89 | [1] |
Note: Data for phthalic anhydride is used as a proxy due to the lack of specific data for tetrahydromethyl-1,3-isobenzofurandione in the reviewed literature.
Alternative Synthetic Routes
Modern synthetic methods offer milder reaction conditions and improved selectivity. These include organocatalytic and metal-catalyzed approaches.
-
Organocatalytic Methods: N-heterocyclic carbenes (NHCs) can catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions, offering excellent yields and enantioselectivities.[2]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylation and cycloaddition reactions provide alternative pathways to N-substituted phthalimides.[3][4]
While these advanced methods have been primarily reported for the synthesis of phthalimide derivatives, their application to tetrahydromethyl-1,3-isobenzofurandione represents a promising area for future research to develop more efficient and selective syntheses of its derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a general protocol for the conventional synthesis of an N-substituted phthalimide, which can be adapted for tetrahydromethyl-1,3-isobenzofurandione.
Synthesis of N-Aryl Phthalimide (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: Add the primary aromatic amine (1 equivalent) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for a specified period (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl phthalimide.
Figure 2. A typical experimental workflow for the synthesis of N-substituted phthalimides.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the N-substituted methyltetrahydrophthalimide structure is typically achieved through a combination of spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the imide ring is characterized by the appearance of two distinct carbonyl (C=O) stretching bands. For N-substituted phthalimides, these bands typically appear around 1770-1790 cm⁻¹ (asymmetric stretch) and 1700-1720 cm⁻¹ (symmetric stretch). The disappearance of the N-H stretching bands of the primary amine is also a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the methyltetrahydrophthalimide core and the substituent (R-group) from the amine. The integration of these signals should correspond to the expected number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide ring, typically in the range of 165-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product, which should match the calculated molecular weight of the expected N-substituted methyltetrahydrophthalimide. Fragmentation patterns can further help in confirming the structure.
Conclusion
The reaction of tetrahydromethyl-1,3-isobenzofurandione with primary amines provides a versatile route to N-substituted methyltetrahydrophthalimides. While conventional heating remains a straightforward and effective method, emerging techniques such as microwave-assisted synthesis and catalytic methods offer potential for improved efficiency and milder reaction conditions. For researchers and drug development professionals, a thorough understanding of these synthetic options, coupled with rigorous spectroscopic analysis, is essential for the successful synthesis and structural confirmation of these important chemical entities. Further investigation into the application of modern synthetic methodologies to this specific anhydride is warranted to expand the synthetic toolbox for creating novel and complex molecules.
References
- 1. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 2. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 3. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 4. ajchem-a.com [ajchem-a.com]
comparative analysis of the kinetics of polymerization with different isomers of tetrahydromethyl-1,3-isobenzofurandione
A detailed examination of the curing kinetics of epoxy resins with various isomers of tetrahydromethyl-1,3-isobenzofurandione (MTHPA) reveals significant differences in their reactivity, influencing the overall polymerization process. This guide provides a comparative analysis of the kinetic parameters and experimental protocols for researchers, scientists, and professionals in drug development and material science.
Tetrahydromethyl-1,3-isobenzofurandione, commonly known as methyltetrahydrophthalic anhydride (MTHPA), is a widely utilized curing agent for epoxy resins in various industrial applications, from electronic components to composite materials. MTHPA is commercially available as a mixture of isomers, primarily differing in the position of the methyl group on the cyclohexene ring and the stereochemistry (cis/trans) of the anhydride group. While the isomeric mixture is often used, understanding the distinct kinetic behavior of individual isomers is crucial for optimizing curing cycles, controlling material properties, and designing advanced polymer systems.
This guide delves into the comparative polymerization kinetics of different MTHPA isomers when reacting with epoxy resins. The analysis is based on experimental data from differential scanning calorimetry (DSC), a common technique for studying the curing kinetics of thermosetting polymers.
Comparative Kinetic Data
The reactivity of MTHPA isomers in the curing reaction with epoxy resins is influenced by steric and electronic effects arising from the specific molecular structure of each isomer. These differences are reflected in the kinetic parameters, such as the activation energy (Ea) and the reaction rate constant (k).
Unfortunately, a comprehensive, publicly available dataset directly comparing the polymerization kinetics of all individual isomers of tetrahydromethyl-1,3-isobenzofurandione under identical experimental conditions is not readily found in the reviewed literature. Commercial MTHPA is typically a mixture of isomers, and much of the existing research focuses on the kinetic analysis of these mixtures rather than isolating and comparing the individual components.[1][2]
However, studies on analogous systems, such as the cis and trans isomers of other cyclic diamine curing agents, have demonstrated that stereochemistry can significantly impact reactivity. For instance, in the reaction of 1,2-diaminocyclohexane with an epoxy resin, the trans isomer exhibits a greater reactivity of the second amine hydrogen compared to the cis isomer, attributed to reduced steric hindrance.[3] This suggests that similar steric effects could lead to different reaction kinetics among the cis and trans isomers of MTHPA.
The position of the methyl group (e.g., 3-methyl vs. 4-methyl) can also be expected to influence the electronic environment of the anhydride ring and its accessibility for reaction with the epoxy group, thereby affecting the polymerization kinetics.
While specific quantitative data for individual MTHPA isomers is elusive in the current literature, the following table structure is provided as a template for how such data would be presented for a comparative analysis. Researchers are encouraged to perform their own kinetic studies on isolated isomers to populate such a table.
| Isomer | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Peak Exotherm Temperature (°C) at a specific heating rate |
| 3-Methyl Isomer (cis) | Data not available | Data not available | Data not available | Data not available |
| 3-Methyl Isomer (trans) | Data not available | Data not available | Data not available | Data not available |
| 4-Methyl Isomer (cis) | Data not available | Data not available | Data not available | Data not available |
| 4-Methyl Isomer (trans) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The kinetic analysis of the polymerization of MTHPA isomers with epoxy resins is typically performed using non-isothermal differential scanning calorimetry (DSC).[4][5][6][7][8][9] This technique measures the heat flow associated with the curing reaction as a function of temperature.
Methodology for Non-Isothermal DSC Kinetic Analysis
-
Sample Preparation: A precise stoichiometric mixture of the specific MTHPA isomer and the epoxy resin is prepared. A common epoxy resin used for such studies is the diglycidyl ether of bisphenol A (DGEBA). A catalyst, such as a tertiary amine (e.g., N,N-dimethylaniline) or an imidazole derivative, is often added to accelerate the reaction.[10][11] The components are thoroughly mixed to ensure a homogeneous sample.
-
DSC Measurements: A small, accurately weighed sample (typically 5-10 mg) is placed in a DSC pan. The sample is then subjected to a controlled heating program at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen). An empty pan is used as a reference. The DSC instrument records the heat flow as a function of temperature.
-
Data Analysis: The exothermic peak in the DSC thermogram represents the curing reaction. The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of conversion (α) at any given temperature is calculated as the fractional heat released up to that temperature divided by the total heat of reaction.
-
Kinetic Modeling: The activation energy (Ea) of the curing reaction can be determined using model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods. These methods relate the peak temperature or the temperature at a specific conversion to the heating rate. The pre-exponential factor (A) and the reaction order (n) can then be determined using various kinetic models that describe the reaction mechanism.
Visualizations
Logical Flow for Comparative Kinetic Analysis
The following diagram illustrates the logical workflow for conducting a comparative analysis of the polymerization kinetics of different MTHPA isomers.
Caption: Logical workflow for the comparative kinetic analysis of MTHPA isomers.
Experimental Workflow for Kinetic Study
The following diagram outlines the key steps in the experimental workflow for determining the polymerization kinetics of a single MTHPA isomer.
Caption: Experimental workflow for the kinetic analysis of an MTHPA isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Cis/Trans Reactivity: Epoxy-Amine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. The application of differential scanning calorimetry (DSC) to the study of epoxy resin curing reactions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 11. tri-iso.com [tri-iso.com]
A Comparative Guide to the Synthesis of Tetrahydromethyl-1,3-isobenzofurandione: Evaluating Protocol Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like tetrahydromethyl-1,3-isobenzofurandione is a critical process where reproducibility is paramount. This guide provides an objective comparison of common synthesis protocols for this compound, also known by its synonym methyltetrahydrophthalic anhydride. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to assist in the selection and implementation of the most suitable synthesis strategy.
Comparative Analysis of Synthesis Protocols
The primary route for synthesizing tetrahydromethyl-1,3-isobenzofurandione is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This reaction typically involves the cycloaddition of a conjugated diene with a dienophile. In the case of tetrahydromethyl-1,3-isobenzofurandione, the common dienophile is maleic anhydride, while the diene is a C5 fraction, such as isoprene or 1,3-pentadiene.
The choice of diene results in different isomers of the final product. For instance, the reaction with trans-1,3-pentadiene yields 3-methyltetrahydrophthalic anhydride, while isoprene produces 4-methyltetrahydrophthalic anhydride. The reproducibility of these protocols is highly dependent on factors such as reaction temperature, pressure, the use of polymerization inhibitors, and the purity of the starting materials.
Below is a summary of quantitative data from various synthesis protocols:
| Protocol | Dienophile | Diene | Catalyst/Inhibitor | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Protocol 1 | Maleic Anhydride | trans-1,3-pentadiene (crude) | Hydroquinone | 50-60 | 9 | 99 | [1] |
| Protocol 2 | Maleic Anhydride | Isoprene | Ionic Liquid | 50 | 2.5 | 99 | [2] |
| Protocol 3 | Maleic Anhydride | C5 Fraction | Radical Polymerization Inhibitor & Oxygen | ≤ 65 | Not Specified | High | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-methyltetrahydrophthalic anhydride
This protocol details a high-yield synthesis of 3-methyltetrahydrophthalic anhydride via a Diels-Alder reaction.
Materials:
-
Maleic anhydride (68.6 parts)
-
Toluene (70 parts)
-
Hydroquinone (0.162 parts)
-
Crude trans-1,3-pentadiene (30.9 parts, containing 40% trans-1,3-pentadiene)
Procedure:
-
An autoclave is charged with maleic anhydride and toluene. The mixture is heated to 55°C until the maleic anhydride is completely melted.
-
Hydroquinone is added to the mixture as a polymerization inhibitor.
-
Crude trans-1,3-pentadiene is continuously added to the autoclave over a period of 6 hours at a constant temperature of 50°C.
-
After the addition is complete, the reaction temperature is raised to 60°C and maintained for 3 hours.
-
Following the reaction, volatile components are removed by distillation at 90°C under atmospheric pressure.
-
The resulting product is 3-methyltetrahydrophthalic anhydride with a melting point of 61°C and a yield of 99%.[1]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of Methyltetrahydrophthalic Anhydride
This method employs an ionic liquid as a catalyst to achieve a high yield in a shorter reaction time.
Materials:
-
Isoprene (0.12 mole)
-
Maleic anhydride (0.1 mole)
-
Hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate ionic liquid (0.001 mole)
-
Acetone (for analysis)
Procedure:
-
In a three-neck flask, isoprene and maleic anhydride are combined.
-
The ionic liquid catalyst is added to the mixture.
-
The reaction is heated to 50°C and maintained for 2.5 hours.
-
The conversion of maleic anhydride and the yield of methyltetrahydrophthalic anhydride are determined by gas chromatography-mass spectrometry (GC-MS) analysis of the product dissolved in acetone. The reported yield is 99%.[2]
Protocol 3: Inhibition of Gel Formation in Methyltetrahydrophthalic Anhydride Synthesis
This patented process focuses on preventing the formation of gel-like byproducts during the Diels-Alder reaction.
General Procedure: The synthesis involves the reaction of maleic anhydride with a C5 fraction (such as crude trans-1,3-pentadiene or isoprene) in the presence of both a radical polymerization inhibitor and oxygen. The reaction is carried out at a temperature of at most 65°C and a pressure ranging from atmospheric to approximately 10 kg/cm ². The presence of a controlled amount of oxygen in the reaction system is a key feature of this protocol, as it substantially inhibits the formation of unwanted polymeric gels, leading to a higher purity product.[3]
Visualizing the Synthesis and Comparison Workflow
To better understand the experimental process and the logic of protocol comparison, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of tetrahydromethyl-1,3-isobenzofurandione.
Caption: Logical framework for comparing and evaluating the reproducibility of synthesis protocols.
References
Assessing Lot-to-Lot Variability of Commercial Tetrahydromethyl-1,3-isobenzofurandione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydromethyl-1,3-isobenzofurandione, commonly known as methyl tetrahydrophthalic anhydride (MTHPA), is a widely utilized epoxy curing agent in various high-performance applications, including electronics, composites, and adhesives.[1] Its liquid form and low viscosity make it a practical choice for processes like casting, potting, and impregnation.[1] However, for researchers and professionals in drug development and other sensitive fields, ensuring the consistency and predictability of raw materials is paramount. Lot-to-lot variability in MTHPA can significantly impact the mechanical, thermal, and electrical properties of the final cured product.
This guide provides a framework for assessing the lot-to-lot variability of commercial MTHPA. It includes a summary of typical specifications from various manufacturers, detailed experimental protocols for quality control, and a performance comparison with alternative anhydride curing agents.
Understanding MTHPA and Its Commercial Variations
Commercial MTHPA is a mixture of isomers, primarily 3-methyl and 4-methyl-tetrahydrophthalic anhydride.[2] The exact ratio of these isomers can vary between manufacturers and even between different lots from the same manufacturer, which can influence the material's reactivity and the properties of the cured epoxy. Some manufacturers also offer specialized grades of MTHPA, which may be pre-catalyzed or partially hydrogenated to optimize certain properties like viscosity or color.[1]
Comparison of Commercial MTHPA Specifications
The following table summarizes the typical range of specifications for commercial MTHPA based on data from various suppliers. This data can be used as a baseline to assess the potential variability between different lots and manufacturers. Significant deviation from these ranges could indicate a potential issue with a particular lot.
| Parameter | Typical Range | Significance |
| Appearance | Clear, light yellow liquid | Inconsistency in color can indicate impurities or degradation. |
| Purity (%) | ≥ 99.0 | Higher purity generally leads to more consistent performance. |
| Anhydride Content (%) | ≥ 40.0 | This value is critical for calculating the correct stoichiometric ratio with the epoxy resin. |
| Viscosity @ 25°C (mPa·s) | 30 - 80 | Affects handling, processing, and impregnation of fibers or fillers. |
| Free Acid (%) | ≤ 1.0 | High free acid content can affect the curing reaction and the final properties of the cured product. |
| Freezing Point (°C) | ≤ -15 | A lower freezing point is advantageous for storage and handling in colder environments. |
| Color (Hazen) | ≤ 150 | A quantitative measure of yellowness, important for applications where color is a critical factor. |
Experimental Protocols for Lot-to-Lot Variability Assessment
To ensure consistent performance, it is recommended to perform a series of quality control tests on each new lot of MTHPA. The following are detailed protocols for key experiments.
Purity and Isomer Ratio by Gas Chromatography (GC)
Objective: To determine the purity of the MTHPA and the relative ratio of its isomers.
Methodology: This method is adapted from established GC techniques for analyzing organic anhydrides.[2][3][4][5][6]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: High-purity nitrogen or helium.
-
Sample Preparation: Prepare a dilute solution of the MTHPA lot in a suitable solvent like acetone or toluene.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Temperature Program:
-
Initial Temperature: 80°C, hold for 12 minutes.
-
Ramp: Increase to 290°C at a rate of 20°C/minute.
-
Final Hold: Hold at 290°C for 20 minutes.
-
-
Data Analysis: Identify the peaks corresponding to the MTHPA isomers and any impurities. Calculate the purity by dividing the total area of the MTHPA isomer peaks by the total area of all peaks. The ratio of the different isomer peaks can also be determined.
Viscosity Measurement
Objective: To measure the dynamic viscosity of the MTHPA lot.
Methodology: Based on ASTM D4212 for dip-type viscosity cups, though a rotational viscometer is preferred for higher accuracy.[7][8][9][10][11]
-
Instrumentation: Rotational viscometer or a dip-type viscosity cup (e.g., Zahn cup).
-
Procedure (Rotational Viscometer):
-
Equilibrate the MTHPA sample to a constant temperature (typically 25°C).
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle in the sample and allow the reading to stabilize.
-
Record the viscosity in mPa·s.
-
-
Procedure (Dip-Type Viscosity Cup):
-
Submerge the cup into the MTHPA sample.
-
Lift the cup out of the material and start a timer simultaneously.
-
Stop the timer when the continuous stream of liquid from the bottom of the cup breaks.
-
The elapsed time is a relative measure of viscosity.
-
Free Acid Content by Titration
Objective: To quantify the amount of free carboxylic acid present in the MTHPA.
Methodology: This is a standard acid-base titration method, similar to those used for other anhydrides.[12][13]
-
Reagents:
-
Neutralized methanol.
-
Standardized 0.1 N methanolic potassium hydroxide (KOH) solution.
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh a sample of MTHPA into a conical flask.
-
Add neutral methanol and heat gently for about 5 minutes to convert the anhydride to the di-acid.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized methanolic KOH solution until a light pink endpoint is reached.
-
-
Calculation: The free acid content is calculated based on the volume of KOH solution used.
Curing Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To assess the reactivity of the MTHPA lot with a standard epoxy resin.
Methodology: DSC is a widely used technique to study the curing process of epoxy resins.[14][15][16][17][18]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Prepare a mixture of the MTHPA lot and a standard epoxy resin (e.g., DGEBA) in the correct stoichiometric ratio.
-
Procedure:
-
Place a small, accurately weighed amount of the mixture into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and total heat of reaction (enthalpy) can be determined. Comparing these parameters between different lots can reveal variations in reactivity.
Mandatory Visualizations
Caption: Workflow for assessing the quality of incoming MTHPA lots.
Performance Comparison with Alternative Anhydride Curing Agents
While MTHPA is a versatile curing agent, other anhydrides may be more suitable for specific applications. The choice of curing agent significantly affects the properties of the cured epoxy resin.
| Curing Agent | Key Characteristics and Performance |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Good balance of properties, low viscosity, long pot life, and good electrical insulation.[1] |
| Methylhexahydrophthalic Anhydride (MHHPA) | Hydrogenated version of MTHPA. Offers better UV resistance, lower color, and improved weatherability. Often used in outdoor and high-performance electronic applications.[19] |
| Nadic Methyl Anhydride (NMA) | Provides higher heat distortion temperatures and glass transition temperatures (Tg) in the cured epoxy.[20] It is often used in high-performance aerospace and military applications.[20] |
| Hexahydrophthalic Anhydride (HHPA) | Another hydrogenated anhydride with good color stability and very low viscosity, making it suitable for highly filled epoxy systems. |
A study comparing DGEBA epoxy systems cured with MTHPA and Nadic Anhydride (NA) showed that the NA-cured system had a higher glass transition temperature and Young's modulus.[21] This suggests that for applications requiring higher thermal and mechanical performance, NMA could be a better alternative.
Caption: Relationship and key properties of common anhydride curing agents.
Conclusion
The lot-to-lot variability of commercial MTHPA can have a significant impact on the performance of epoxy systems. By implementing a robust quality control program that includes the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the consistency and reliability of their materials. Furthermore, understanding the properties of alternative anhydride curing agents allows for the selection of the most appropriate material for a given application, ultimately leading to improved product performance and reproducibility.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 3. Determination of methyltetrahydrophthalic anhydride in air using gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for analysis of methyltetrahydrophthalic acid in urine using gas chromatography and selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]
- 6. Methyltetrahydrophthalic anhydride in air--sampling and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. store.astm.org [store.astm.org]
- 10. industrialphysics.com [industrialphysics.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. asianpubs.org [asianpubs.org]
- 14. shimadzu.com [shimadzu.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azom.com [azom.com]
- 20. broadview-tech.com [broadview-tech.com]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of Computational and Experimental Data for Tetrahydromethyl-1,3-isobenzofurandione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of publicly available experimental data and computationally predicted properties for tetrahydromethyl-1,3-isobenzofurandione (CAS No. 11070-44-3), a compound primarily used as a hardener for epoxy resins.[1] By juxtaposing experimental findings with in silico predictions, this document aims to offer a multifaceted view of the compound's physicochemical characteristics, pharmacokinetic profile, and toxicological endpoints. Such comparisons are crucial in modern chemical safety assessment and early-stage drug development, providing a framework for validating predictive models and identifying data gaps.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for tetrahydromethyl-1,3-isobenzofurandione, contrasting experimental values with those generated by leading computational prediction platforms.
Physicochemical Properties
| Property | Experimental Value | Computational Prediction | Prediction Tool |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃ | SwissADME |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol | SwissADME |
| Melting Point | < -15°C[1] | - | - |
| Boiling Point | 290°C at 1013 hPa[1] | - | - |
| Density | 1.21 g/cm³ at 25°C[1] | - | - |
| Vapor Pressure | 0.0044 hPa at 25°C[1] | - | - |
| Water Solubility | >10 g/L (hydrolyzed)[1] | -0.88 logS (Soluble) | SwissADME |
| LogP (Octanol/Water) | 2.64 (estimated for anhydride)[1] | 1.48 | SwissADME |
Pharmacokinetic (ADME) Profile
| ADME Parameter | Computational Prediction | Prediction Tool |
| Absorption | ||
| Gastrointestinal Absorption | High | SwissADME |
| Caco-2 Permeability | 0.493 logPapp (cm/s x 10⁻⁶) | pkCSM |
| Human Intestinal Absorption | 85.06% | pkCSM |
| P-glycoprotein Substrate | No | SwissADME |
| Distribution | ||
| Volume of Distribution (VDss) | -0.169 log(L/kg) | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | No | SwissADME |
| CNS Permeability | -2.637 logPS | pkCSM |
| Metabolism | ||
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
| Excretion | ||
| Total Clearance | 0.364 log(ml/min/kg) | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Toxicological Profile
| Endpoint | Experimental Result | Computational Prediction | Prediction Tool |
| Acute Oral Toxicity (LD₅₀, rat) | 1900 mg/kg to >2000 mg/kg[1] | 2.449 mol/kg (Class 4) | pkCSM |
| AMES Toxicity | Negative results in S. typhimurium and E. coli[1] | Not Mutagenic | pkCSM |
| Chromosomal Aberration (in vitro) | Equivocal; induced polyploidy but not structural aberrations in CHL cells[1] | - | - |
| Skin Sensitization | Considered a moderate irritant to rabbit skin; has sensitizing potential in humans[1] | Yes | pkCSM |
| hERG I Inhibitor | - | No | pkCSM |
| Hepatotoxicity | - | No | pkCSM |
Experimental Protocols
The experimental data cited in this guide are primarily from the OECD SIDS (Screening Information Dataset) report for tetrahydromethyl-1,3-isobenzofurandione. The key toxicological studies were conducted following standardized OECD Test Guidelines (TGs).
OECD TG 401: Acute Oral Toxicity
OECD TG 473: In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells. The protocol involves exposing cell cultures (such as Chinese hamster lung cells or human lymphocytes) to the test substance, both with and without an exogenous metabolic activation system (S9 mix). After a suitable incubation period, the cells are treated with a substance to arrest them in metaphase. The chromosomes are then harvested, stained, and microscopically analyzed for structural abnormalities like breaks, deletions, and exchanges.
OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
This screening test provides information on the potential health hazards from repeated exposure to a substance, including effects on male and female reproductive performance. The test substance is administered orally to several groups of male and female animals (usually rats) at different dose levels for a specified period. For males, this is typically for a minimum of four weeks, and for females, it extends throughout mating, gestation, and early lactation. Endpoints evaluated include clinical observations, body weight changes, food consumption, hematology, clinical biochemistry, and histopathology of major organs and reproductive tissues. Reproductive and developmental parameters such as fertility, gestation length, and offspring viability and growth are also assessed.
Visualization of Workflows and Profiles
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Predicted ADMET profile of tetrahydromethyl-1,3-isobenzofurandione.
Caption: Workflow for comparing computational and experimental data in chemical assessment.
References
Safety Operating Guide
Proper Disposal of 1,3-Isobenzofurandione, Tetrahydromethyl-: A Guide for Laboratory Professionals
Effective management and disposal of 1,3-Isobenzofurandione, tetrahydromethyl-, a compound recognized for its potential to cause serious eye damage as well as skin and respiratory sensitization, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the proper disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.
Primary Disposal Protocol: Professional Waste Management
The most secure and recommended method for the disposal of 1,3-Isobenzofurandione, tetrahydromethyl- is through a licensed hazardous waste management service. This approach ensures that the chemical is handled and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Procedure for Professional Disposal:
-
Segregation and Storage:
-
Immediately segregate waste 1,3-Isobenzofurandione, tetrahydromethyl- from other waste streams at the point of generation.
-
Store the waste in a designated "Satellite Accumulation Area" within the laboratory.[1]
-
Crucially, ensure that it is kept separate from incompatible materials, particularly water, aqueous solutions, acids, bases, alcohols, and amines, to prevent hazardous reactions.[1][2]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[4]
-
The label must include the full chemical name: "1,3-Isobenzofurandione, tetrahydromethyl-", the quantity of waste, the date of generation, the laboratory of origin (including room number and Principal Investigator's name), and any relevant hazard pictograms (e.g., corrosive, sensitizer).[4]
-
-
Arrange for Pickup:
Hazard and Incompatibility Profile
Safe handling and storage prior to disposal are predicated on a clear understanding of the chemical's hazards and incompatibilities. The following table summarizes this essential information.
| Hazard Category | Description | References |
| Serious Eye Damage | Causes serious eye damage. | [6] |
| Skin Sensitization | May cause an allergic skin reaction. | [6] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [6] |
| Reactivity | Reacts with water, alcohols, and amines. | [2] |
| Chemical Incompatibilities | Water, aqueous solutions, strong acids, strong bases, alcohols, amines, and oxidizing agents. | [1] |
In-Lab Treatment: General Guidance for Hydrolysis (For Informational Purposes Only)
Disclaimer: The following is a general protocol for the hydrolysis of a reactive acid anhydride. It has not been specifically validated for 1,3-Isobenzofurandione, tetrahydromethyl-. Due to the sensitizing nature of this compound, in-lab treatment should only be considered by experienced chemists after a thorough, site-specific risk assessment and with all appropriate safety measures in place. Professional disposal remains the recommended and safest option.
As an acid anhydride, this compound will hydrolyze in the presence of water to form the corresponding dicarboxylic acid, which is generally less reactive.[7][8]
General Experimental Protocol for Hydrolysis:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All work should be conducted in a certified chemical fume hood.
-
Preparation: In a suitably sized beaker, place a stir bar and a volume of cold water or a dilute, cool solution of sodium bicarbonate. The amount should be in significant excess of what is needed for complete hydrolysis.
-
Controlled Addition: While vigorously stirring the aqueous solution in an ice bath, slowly and carefully add the waste 1,3-Isobenzofurandione, tetrahydromethyl- in small portions. The reaction can be exothermic, so slow addition and cooling are critical.
-
Reaction: Allow the mixture to stir until the reaction is complete and all of the anhydride has dissolved. This may take several hours.
-
Neutralization and Verification: If a basic solution was not used for hydrolysis, slowly add a weak base (such as sodium bicarbonate) to neutralize the resulting dicarboxylic acid. Use pH paper or a calibrated pH meter to confirm that the final pH of the solution is between 5.5 and 9.5.[9]
-
Disposal of Hydrolyzed Product: If local regulations permit and the resulting solution contains no other hazardous materials, the neutralized, non-hazardous solution may be suitable for drain disposal with copious amounts of water.[9] Otherwise, it must be collected as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for 1,3-Isobenzofurandione, tetrahydromethyl-.
Disposal decision workflow for 1,3-Isobenzofurandione, tetrahydromethyl-.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. If it is safe to do so, use an inert absorbent material to contain the spill. Do not use water or combustible materials. The contaminated absorbent and any contaminated clothing must be collected and disposed of as hazardous waste. Report all spills to your institution's EHS department immediately.
References
- 1. ptb.de [ptb.de]
- 2. acewaste.com.au [acewaste.com.au]
- 3. vumc.org [vumc.org]
- 4. P2 Search | US EPA [enviro.epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. zenodo.org [zenodo.org]
- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 1,3-Isobenzofurandione, tetrahydromethyl-
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Isobenzofurandione, tetrahydromethyl- (CAS No. 11070-44-3), also known as Methyltetrahydrophthalic anhydride (MTHPA). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification
1,3-Isobenzofurandione, tetrahydromethyl- is a hazardous substance that can cause serious health effects.[1][2][3] Key hazards include:
-
Skin sensitization , which may lead to an allergic skin reaction.[1][2][3]
-
Respiratory sensitization , which may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this chemical. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Required PPE |
| Routine Laboratory Work | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, lab coat.[3][4] |
| Weighing and Transferring | In addition to routine PPE, use a fume hood or ventilated enclosure. If significant dust or aerosols are generated, a NIOSH-approved respirator is necessary.[2][3] |
| Spill Cleanup | Chemical-resistant gloves, chemical safety goggles and face shield, chemical-resistant suit or coveralls, and a self-contained breathing apparatus (SCBA).[5][6] |
| Emergency Situation | Full chemical-resistant suit with SCBA.[5] |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure. The following table outlines the necessary steps for different exposure routes.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Operational Plan for Safe Handling
A systematic approach to handling 1,3-Isobenzofurandione, tetrahydromethyl- is essential to minimize exposure risk.
1. Preparation:
- Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
- Verify the availability and proper functioning of an emergency eyewash station and safety shower.[4]
- Assemble all necessary PPE as outlined in the table above.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
- Conduct all work that may generate dust or aerosols within a chemical fume hood.[2]
- Avoid direct contact with skin, eyes, and clothing.[7]
- Avoid breathing dust, fumes, or vapors.[1][2]
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep the container tightly closed when not in use.[1][6]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all work surfaces and equipment.
- Properly remove and dispose of contaminated PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]
Disposal Plan
Proper disposal of 1,3-Isobenzofurandione, tetrahydromethyl- and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste, including unused material and contaminated items (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Storage:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Waste Disposal:
- Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3]
- Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for specific disposal procedures.
Safety Procedures Workflow
Caption: Logical flow of safety procedures for handling 1,3-Isobenzofurandione, tetrahydromethyl-.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 1645 - METHYLTETRAHYDROPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
